3-Methoxypropanal
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-6-4-2-3-5/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGJKCALURPRCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182342 | |
| Record name | Propanal, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2806-84-0 | |
| Record name | Propanal, 3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002806840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanal, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methoxypropanal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypropanal, a key organic intermediate, holds significance in various chemical syntheses. This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development and chemical synthesis in their understanding and utilization of this compound.
Chemical Structure and Identification
This compound is an aliphatic aldehyde characterized by a methoxy group at the 3-position. Its structure is fundamental to its reactivity and physical properties.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C4H8O2[1] |
| SMILES | COCCC=O[1][2] |
| InChI Key | OXGJKCALURPRCN-UHFFFAOYSA-N[1] |
| CAS Number | 2806-84-0[1][2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below, offering a quantitative overview for experimental and modeling purposes.
| Property | Value | Unit |
| Molecular Weight | 88.11 | g/mol [1] |
| Boiling Point | 111.3 | °C at 760 mmHg[3] |
| Density | 0.896 | g/cm³[3] |
| Flash Point | 18.2 | °C[3] |
| Refractive Index | 1.375 | |
| Vapor Pressure | 22.8 | mmHg at 25°C[3] |
| LogP (Octanol/Water Partition Coefficient) | -0.150 (estimated) |
Experimental Protocols
Synthesis of this compound via Oxidation of 3-Methoxy-1-propanol
A common and effective method for the synthesis of this compound is the oxidation of its corresponding primary alcohol, 3-methoxy-1-propanol. A mild and selective method, such as a TEMPO-catalyzed oxidation, is recommended to prevent over-oxidation to the carboxylic acid.
Materials:
-
3-Methoxy-1-propanol
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Sodium bromide (NaBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Methoxy-1-propanol (1.0 eq) in dichloromethane (DCM).
-
Add TEMPO (0.01-0.05 eq) and an aqueous solution of sodium bromide (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
While stirring vigorously, add an aqueous solution of sodium hypochlorite (1.1 eq) dropwise, ensuring the temperature is maintained at 0 °C. The rate of addition should be controlled to keep the reaction temperature below 5 °C.[4]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium thiosulfate solution.[4]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[4]
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by distillation.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis and quantification of this compound.
Instrumentation and Conditions (General Guidance):
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Maintain at 150 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Sample Preparation:
Samples containing this compound should be dissolved in a suitable volatile solvent, such as dichloromethane or diethyl ether, prior to injection. Internal standards can be used for accurate quantification.
Reactivity and Potential Signaling Pathways
This compound exhibits the typical reactivity of an aldehyde, primarily centered around the electrophilic carbonyl carbon.[5][6][7] Key reactions include:
-
Nucleophilic Addition: The carbonyl group is susceptible to attack by nucleophiles, leading to the formation of alcohols (after reduction), hemiacetals, acetals, imines, and cyanohydrins.[8]
-
Oxidation: The aldehyde functionality can be readily oxidized to a carboxylic acid (3-methoxypropanoic acid).
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol (3-methoxy-1-propanol) using reducing agents like sodium borohydride or lithium aluminum hydride.[6]
Currently, there is a notable absence of published studies detailing the specific biological activities or involvement of this compound or its derivatives in defined signaling pathways. Research in this area is limited, with the compound primarily being utilized as a building block in organic synthesis.
Visualizations
Caption: Synthetic workflow for the oxidation of 3-methoxy-1-propanol.
Caption: General reactivity of this compound.
References
- 1. Propanal, 3-methoxy- | C4H8O2 | CID 137720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2806-84-0 | Buy Now [molport.com]
- 3. This compound | 2806-84-0-Molbase [molbase.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. jackwestin.com [jackwestin.com]
A Comprehensive Technical Guide to 3-Methoxypropanal (CAS 2806-84-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypropanal, with the CAS registry number 2806-84-0, is an organic compound characterized by the presence of both an aldehyde and an ether functional group.[1][2][3] This bifunctionality makes it a versatile building block in organic synthesis. Its pleasant odor has also led to its use in the flavor and fragrance industry. This technical guide provides a detailed overview of its chemical and physical properties, synthesis methodologies, safety and handling protocols, and a summary of its known applications. Notably, there is a significant lack of specific data in the public domain regarding the biological activity and metabolic fate of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the tables below. This data has been aggregated from various chemical databases and literature sources.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C4H8O2 | [1][2][3] |
| Molecular Weight | 88.11 g/mol | [1][2] |
| Appearance | Colorless to brown liquid | [4] |
| Boiling Point | 111.3 - 150 °C | [5][6][7][8][9] |
| Melting Point | 77 - 77.5 °C | [3][4][6][10] |
| Flash Point | 18 - 38 °C | [4][6][7][8][9] |
| Density | 0.896 g/cm³ | [6][8][9] |
| Refractive Index | 1.375 | [6][8][9] |
| Solubility | Soluble in chloroform, slightly soluble in acetonitrile. | [4][6][10] |
Table 2: Spectroscopic Data
| Technique | Data Available | Source(s) |
| Nuclear Magnetic Resonance (NMR) | 1H NMR, 13C NMR | [11][12] |
| Infrared (IR) Spectroscopy | FTIR spectra available | [11][12] |
| Mass Spectrometry (MS) | Mass spectrum (electron ionization), GC-MS data available | [11][12][13] |
| Raman Spectroscopy | Raman spectrum available | [11][12] |
Synthesis and Manufacturing
This compound can be synthesized through several routes. The two primary methods found in the literature are the oxidation of 3-methoxy-1-propanol and the hydroformylation of methyl vinyl ether.
Oxidation of 3-Methoxy-1-propanol
This is a common laboratory-scale synthesis method for aldehydes. A suitable oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation, is used to convert the primary alcohol functionality of 3-methoxy-1-propanol into an aldehyde.
Experimental Protocol (General Procedure):
-
To a stirred solution of an appropriate oxidizing agent (e.g., pyridinium chlorochromate) in a suitable solvent (e.g., dichloromethane), add 3-methoxy-1-propanol (1 equivalent) at room temperature.
-
Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, the reaction mixture is worked up by filtering through a pad of silica gel or celite to remove the oxidant byproducts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by distillation or column chromatography to yield this compound.
References
- 1. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 2. Propanal, 3-methoxy- | C4H8O2 | CID 137720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2806-84-0 | Buy Now [molport.com]
- 4. In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 8. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study [mdpi.com]
- 9. 3-Methoxy-dl-tyrosine | C10H13NO4 | CID 1670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of 3-Methoxy-1-propanol-Academax [exhibition.academax.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 2-Methoxypropanal | C4H8O2 | CID 110788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Discovery of 3-Methoxypropanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxypropanal, a versatile bifunctional molecule, serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical industry. This guide provides a comprehensive overview of the synthesis, discovery, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Introduction
This compound (CHO), also known as 3-methoxypropionaldehyde, is a colorless liquid with the chemical formula CHO. Its structure incorporates both an aldehyde functional group and a methoxy ether group, making it a reactive and useful intermediate in a variety of chemical transformations. While its discovery is not prominently documented in readily available historical records, its utility as a synthetic precursor has been implicitly acknowledged through its role in the synthesis of other valuable compounds, such as 3-methoxy-1-propanol. This guide will delve into the primary synthetic routes to this compound, providing detailed experimental procedures and relevant data for its preparation and application.
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic pathways. The most common and practical methods involve the oxidation of 3-methoxy-1-propanol and the hydroformylation of methyl vinyl ether.
Oxidation of 3-Methoxy-1-propanol
The oxidation of the primary alcohol, 3-methoxy-1-propanol, to the corresponding aldehyde is a widely employed method for the synthesis of this compound. Several mild oxidation reagents can be utilized to achieve this transformation efficiently while minimizing over-oxidation to the carboxylic acid.
The Swern oxidation is a reliable method that uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine.[1] This method is known for its mild reaction conditions and high yields.[1]
Experimental Protocol: Swern Oxidation of 3-Methoxy-1-propanol [1]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) and cooled to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: To the cooled DCM, add oxalyl chloride (1.2 equivalents) dropwise, followed by the slow addition of anhydrous DMSO (2.2 equivalents). The mixture is stirred for 15-20 minutes at -78 °C.
-
Addition of Alcohol: A solution of 3-methoxy-1-propanol (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. The reaction is stirred for 30-45 minutes.
-
Quenching: Anhydrous triethylamine (5.0 equivalents) is added dropwise to the reaction mixture, which is then allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound can be purified by distillation or column chromatography.
Quantitative Data for Swern Oxidation:
| Parameter | Value | Reference |
| Yield | Typically high (often >90%) | [1] |
| Purity | High, with minimal over-oxidation | [2] |
| Reaction Time | 1-2 hours | [1] |
| Temperature | -78 °C to room temperature | [1] |
Logical Relationship of Swern Oxidation:
The Dess-Martin oxidation utilizes a hypervalent iodine reagent, the Dess-Martin periodinane (DMP), to selectively oxidize primary alcohols to aldehydes under mild, neutral conditions.[3][4] This method is particularly advantageous for sensitive substrates due to its high chemoselectivity and simple work-up procedure.[5]
Experimental Protocol: Dess-Martin Oxidation of 3-Methoxy-1-propanol [3]
-
Reaction Setup: To a solution of 3-methoxy-1-propanol (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature is added Dess-Martin periodinane (1.1-1.5 equivalents) in one portion.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up and Purification: The reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash chromatography on silica gel.
Quantitative Data for Dess-Martin Oxidation:
| Parameter | Value | Reference |
| Yield | High (typically >90%) | [5] |
| Purity | Excellent, with no over-oxidation | [4] |
| Reaction Time | 1-3 hours | [5] |
| Temperature | Room temperature | [5] |
Experimental Workflow for Dess-Martin Oxidation:
Hydroformylation of Methyl Vinyl Ether
Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. The rhodium-catalyzed hydroformylation of methyl vinyl ether presents a direct route to this compound. This method is highly atom-economical.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of Methyl Vinyl Ether
-
Catalyst Preparation: In a high-pressure autoclave, a rhodium catalyst precursor, such as Rh(acac)(CO)₂, and a suitable phosphine ligand (e.g., triphenylphosphine) are dissolved in an appropriate solvent (e.g., toluene).
-
Reaction Execution: The autoclave is charged with methyl vinyl ether and pressurized with a mixture of carbon monoxide and hydrogen (synthesis gas). The reaction is heated and stirred for a specified period.
-
Work-up and Purification: After cooling and depressurizing the reactor, the solvent is removed under reduced pressure. The resulting crude this compound is then purified by fractional distillation.
Quantitative Data for Hydroformylation:
| Parameter | Value | Reference |
| Regioselectivity | Can be controlled by ligand choice | |
| Yield | Generally good to excellent | |
| Pressure | High pressure of CO/H₂ is required | |
| Temperature | Elevated temperatures are typically needed |
Signaling Pathway of Rhodium-Catalyzed Hydroformylation:
Role in Drug Development and Chemical Synthesis
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its bifunctional nature allows for a wide range of chemical transformations. The aldehyde group can participate in reactions such as aldol condensations, Wittig reactions, and reductive aminations to form new carbon-carbon and carbon-nitrogen bonds. The methoxy group provides a stable ether linkage that can be carried through multi-step syntheses.
While direct incorporation of the this compound moiety into final drug structures may not be widely documented, its utility as a precursor to key intermediates is significant. For instance, its reduction product, 3-methoxy-1-propanol, is a known building block in the synthesis of pharmaceutically active compounds.[6][7] The conversion of 3-methoxy-1-propanol to 3-methoxypropylamine, another important intermediate, further highlights the synthetic value derived from this compound.[8]
Conclusion
This compound is a synthetically useful aldehyde that can be prepared through reliable and high-yielding methods such as the oxidation of 3-methoxy-1-propanol using Swern or Dess-Martin conditions, and potentially through the hydroformylation of methyl vinyl ether. Its bifunctional character makes it a valuable intermediate for the synthesis of more complex molecules, underscoring its importance for researchers and professionals in drug development and organic synthesis. The detailed protocols and data presented in this guide aim to facilitate the efficient synthesis and application of this versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 7. US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 8. CN101328129B - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
Spectroscopic Profile of 3-Methoxypropanal: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxypropanal (CAS No: 2806-84-0), a key chemical intermediate. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. This data is crucial for confirming the molecular structure and purity of the compound.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Assignment (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (CHO) | ~9.78 | Triplet (t) | ~1.8 |
| H-2 (CH₂) | ~2.75 | Triplet of triplets (tt) | ~5.5, 1.8 |
| H-3 (CH₂) | ~3.70 | Triplet (t) | ~5.5 |
| H-4 (OCH₃) | ~3.35 | Singlet (s) | - |
Note: ¹H NMR data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃) [1][2]
| Assignment (Carbon) | Chemical Shift (δ, ppm) |
| C-1 (CHO) | ~201.8 |
| C-2 (CH₂) | ~43.5 |
| C-3 (CH₂) | ~68.0 |
| C-4 (OCH₃) | ~58.9 |
Data sourced from publicly available spectra.[1][2]
Table 3: IR Spectroscopic Data
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| C-H Stretch (Aldehyde) | 2850 - 2750 | Medium |
| C=O Stretch (Aldehyde) | 1740 - 1720 | Strong |
| C-H Stretch (Alkyl) | 2950 - 2850 | Medium to Strong |
| C-O Stretch (Ether) | 1150 - 1085 | Strong |
These are characteristic absorption ranges for the functional groups present in this compound.[3]
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Interpretation | Relative Abundance |
| 88 | [M]⁺ (Molecular Ion) | Low |
| 58 | [M - CH₂O]⁺ (McLafferty Rearrangement) | High |
| 57 | [M - OCH₃]⁺ | Medium |
| 45 | [CH₂OCH₃]⁺ | High (Often Base Peak) |
| 29 | [CHO]⁺ | Medium |
Fragmentation patterns are predicted based on the structure and common fragmentation pathways for aldehydes and ethers.[4] The molecular weight of this compound is 88.11 g/mol .[1][5][6]
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Objective: To determine the carbon-hydrogen framework of the this compound molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[7] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[8] An internal standard such as tetramethylsilane (TMS) is often added for chemical shift referencing (0.00 ppm).[7][9]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[8]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).[8]
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.[8]
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[8]
-
Objective: To identify the functional groups present in the this compound molecule.
Methodology:
-
Sample Preparation: As this compound is a liquid, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[8]
-
Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Place the sample "sandwich" in the spectrometer's sample holder.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[8]
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C-O, C-H).[8]
Objective: To determine the molecular weight and fragmentation pattern of the this compound molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the volatile this compound into the mass spectrometer, typically via a gas chromatography (GC) column for separation and introduction (GC-MS).[8][10]
-
Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.[10]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).[8]
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern by identifying major fragment ions. This pattern provides structural information and acts as a "fingerprint" for the compound.[11]
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.
Caption: Workflow for the structural elucidation of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Propanal, 3-methoxy- [webbook.nist.gov]
- 6. Propanal, 3-methoxy- [webbook.nist.gov]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. benchchem.com [benchchem.com]
- 9. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. benchchem.com [benchchem.com]
- 11. whitman.edu [whitman.edu]
Physical properties of 3-Methoxypropanal (boiling point, density)
This guide provides an in-depth overview of the key physical properties of 3-Methoxypropanal, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The document outlines the standard values for these properties and details the experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, application, and the design of synthetic routes. The boiling point and density are fundamental parameters for purification, reaction setup, and safety protocols.
Data Presentation
The quantitative data for the boiling point and density of this compound are summarized in the table below for easy reference and comparison.
| Physical Property | Value | Conditions | Citations |
| Boiling Point | 111.3 °C | at 760 mmHg | [1][2][3] |
| 121 °C | Not Specified | [4] | |
| Density | 0.896 g/cm³ | Not Specified | [2][3] |
| 0.956 g/cm³ | at 15 °C | [4] |
Experimental Protocols
Accurate determination of physical properties is paramount in chemical research. The following sections detail the standard methodologies for measuring the boiling point and density of a liquid compound such as this compound.
Determination of Boiling Point (Capillary Method)
The capillary method is a common and reliable technique for determining the boiling point of a liquid, especially when only a small sample is available.[5][6]
Apparatus:
-
Thiele tube or a similar heating apparatus (e.g., MelTemp apparatus)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Liquid paraffin or other suitable heating bath fluid
Procedure:
-
A small amount of the liquid (a few milliliters) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is then placed in a Thiele tube containing liquid paraffin, making sure the rubber band or thread used for attachment is above the liquid level.[7]
-
The apparatus is heated gently. Initially, a stream of air bubbles will be seen escaping from the capillary tube.
-
As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[7]
-
The heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5][7]
Determination of Density
The density of a liquid can be determined by measuring the mass of a known volume.[8][9]
Apparatus:
-
Graduated cylinder or a pycnometer for accurate volume measurement
-
Analytical balance for precise mass measurement
Procedure:
-
The mass of a clean, dry graduated cylinder is measured using an analytical balance.
-
A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The graduated cylinder containing the liquid is then reweighed.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.[9]
-
The density is then calculated by dividing the mass of the liquid by its volume.[10] For higher accuracy, this procedure can be repeated multiple times, and the average density can be calculated.[11]
Visualized Workflows
The following diagrams illustrate the experimental workflows for determining the boiling point and density of this compound.
References
- 1. 3-methoxypropionaldehyde, 2806-84-0 [thegoodscentscompany.com]
- 2. This compound | 2806-84-0 [chemnet.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2806-84-0 CAS MSDS (3-METHOXY-PROPIONALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Video: Boiling Points - Procedure [jove.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 9. wjec.co.uk [wjec.co.uk]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
The Versatility of 3-Methoxypropanal as a Chiral Building Block in Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds continues to grow, driven by the stringent requirements of the pharmaceutical, agrochemical, and fragrance industries. Chiral building blocks, small molecules possessing one or more stereocenters, are invaluable tools in the stereoselective synthesis of complex target molecules. Among these, 3-methoxypropanal has emerged as a versatile and cost-effective precursor for the introduction of chirality. Its simple structure, containing a reactive aldehyde functionality and a methoxy group that can influence reactivity and stereoselectivity through steric and electronic effects, makes it an attractive starting material for a variety of asymmetric transformations. This technical guide provides a comprehensive overview of the applications of this compound in chiral synthesis, with a focus on detailed experimental protocols, quantitative data, and mechanistic insights.
Physicochemical Properties
This compound is a colorless liquid with a boiling point of approximately 111-121°C. Its key structural feature is the presence of an aldehyde group, which is susceptible to nucleophilic attack, and a methoxy group at the β-position. This methoxy group can play a crucial role in stereoselective reactions by acting as a chelating agent to a metal center or by sterically directing the approach of a reagent.
| Property | Value |
| Molecular Formula | C4H8O2 |
| Molecular Weight | 88.11 g/mol |
| Boiling Point | 111-121 °C |
| Density | ~1.02 g/cm³ |
| Flash Point | 18 °C |
Applications in Asymmetric Synthesis
This compound has proven to be a valuable C3 synthon in a range of asymmetric reactions, most notably in organocatalyzed α-functionalization and in diastereoselective additions to the carbonyl group.
Organocatalytic α-Amination
One of the most well-documented and efficient applications of this compound is in the L-proline-catalyzed enantioselective α-amination reaction. This reaction provides a direct route to chiral α-amino aldehydes, which are precursors to a wide array of valuable molecules, including amino alcohols and non-natural amino acids. This methodology has been successfully applied to the total synthesis of several biologically active compounds.[1][2]
A prominent example is the synthesis of a key intermediate for the antiepileptic drug (+)-lacosamide and the natural products (+)-serinolamide A and B.[1][2][3] The key step involves the reaction of this compound with an azodicarboxylate in the presence of a catalytic amount of L-proline.
| Product | Reagents | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| (S)-di-tert-butyl 1-(1-hydroxy-3-methoxypropan-2-yl)hydrazine-1,2-dicarboxylate | This compound, Di-tert-butyl azodicarboxylate, NaBH4 | D-Proline | Acetonitrile, Methanol | 95 | 98 | [4] |
| Precursor to (+)-serinolamide A | This compound, Azodicarboxylate | L-Proline | - | High | High | [2] |
| Precursor to (+)-serinolamide B | This compound, Azodicarboxylate | L-Proline | - | High | High | [2] |
This protocol is adapted from the synthesis of a key intermediate in the total synthesis of (+)-lacosamide.[4]
Materials:
-
This compound (1.00 g, 11.35 mmol)
-
Di-tert-butyl azodicarboxylate (1.74 g, 7.57 mmol)
-
D-Proline (87 mg, 0.076 mmol)
-
Dry Acetonitrile (ACN) (30 mL)
-
Methanol (30 mL)
-
Sodium borohydride (NaBH4) (287 mg, 7.57 mmol)
-
Aqueous Ammonium Chloride (NH4Cl) solution
-
Ethyl acetate
-
Sodium sulfate (Na2SO4)
Procedure:
-
To a solution of di-tert-butyl azodicarboxylate (1.74 g, 7.57 mmol) and D-proline (87 mg, 0.076 mmol) in dry acetonitrile (30 mL), this compound (1.00 g, 11.35 mmol) is added at 0 °C.
-
The reaction mixture is stirred at 0 °C for 2 hours and then warmed to room temperature (20 °C) for 3 hours, or until the yellow color of the reaction mixture disappears.
-
The reaction mixture is cooled back to 0 °C, and methanol (30 mL) is added, followed by the portion-wise addition of sodium borohydride (287 mg, 7.57 mmol).
-
The mixture is stirred for 5 minutes at 0 °C.
-
The reaction is quenched by the addition of aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 25 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (EtOAc/hexane, 1:6) to yield the product as a white solid (2.30 g, 95% yield).
-
The enantiomeric excess is determined by chiral HPLC analysis to be 98% ee.[4]
The reaction is believed to proceed through an enamine intermediate, which is a common mechanistic motif in organocatalysis. The chiral catalyst, L-proline, reacts with the aldehyde to form a chiral enamine, which then attacks the electrophilic nitrogen source stereoselectively.
Caption: L-Proline-catalyzed α-amination of this compound.
Diastereoselective Carbonyl Additions: The Role of Chelation Control
The β-methoxy group in this compound can significantly influence the stereochemical outcome of nucleophilic additions to the aldehyde carbonyl. This is often explained by the concept of chelation control, where the oxygen of the methoxy group and the carbonyl oxygen coordinate to a Lewis acidic metal center, creating a rigid cyclic transition state. This pre-organization of the substrate directs the incoming nucleophile to attack from a specific face of the carbonyl group, leading to high levels of diastereoselectivity.
Theoretical studies have shown that the addition of organomagnesium reagents to this compound can proceed through a chelation-controlled chair-like transition state.[3] High diastereoselectivity has been achieved in practice using organotitanium and allylindium reagents, as well as in nucleophilic additions to titanium and boron chelates.[3]
The following diagram illustrates the general principle of chelation control in the addition of a nucleophile to this compound.
Caption: Chelation control in nucleophilic addition to this compound.
While detailed experimental protocols with high yields and stereoselectivities for a broad range of nucleophilic additions to this compound are not as extensively documented as the α-amination reaction, the principle of chelation control provides a strong predictive model for designing stereoselective syntheses using this chiral building block.
Experimental Workflow: From Building Block to Purified Product
The successful application of this compound as a chiral building block involves a series of steps from the initial reaction to the isolation and characterization of the enantiomerically enriched product. The following workflow diagram illustrates a typical process.
Caption: A typical experimental workflow for asymmetric synthesis.
Conclusion
This compound stands out as a readily available and highly effective chiral building block in asymmetric synthesis. Its utility is particularly well-demonstrated in the L-proline-catalyzed α-amination reaction, which provides efficient access to valuable chiral intermediates with excellent enantioselectivity. Furthermore, the presence of the β-methoxy group offers a handle for chelation-controlled nucleophilic additions, opening up avenues for diastereoselective carbon-carbon bond formation. The detailed protocols and mechanistic understanding presented in this guide are intended to empower researchers in the fields of organic synthesis and drug development to harness the full potential of this compound in the creation of complex, enantiomerically pure molecules. Further exploration into a broader range of asymmetric transformations with this versatile building block is a promising area for future research.
References
An In-depth Technical Guide to the Functional Groups of 3-Methoxypropanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypropanal, also known as 3-methoxypropionaldehyde, is a bifunctional organic molecule with the chemical formula C₄H₈O₂.[1][2] Its structure incorporates two key functional groups: an aldehyde and an ether (specifically, a methoxy group). This unique combination of functional groups imparts specific chemical properties and reactivity to the molecule, making it a valuable intermediate in various organic syntheses. This technical guide provides a comprehensive overview of the functional groups in this compound, its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway.
Core Functional Groups
The reactivity and characteristics of this compound are primarily dictated by its two functional groups:
-
Aldehyde Group (-CHO): This group consists of a carbonyl center (a carbon double-bonded to an oxygen) bonded to a hydrogen and a carbon atom. The aldehyde group is highly reactive and participates in a wide range of chemical reactions, including oxidation to a carboxylic acid, reduction to a primary alcohol, and various nucleophilic addition reactions.
-
Ether Group (C-O-C): Specifically, this compound contains a methoxy group (-OCH₃). The ether linkage is generally less reactive than the aldehyde group. It is stable to many oxidizing and reducing agents, as well as to most acids and bases, under moderate conditions. This stability allows the ether group to be carried through synthetic sequences that target the modification of the aldehyde functionality.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₂ | [1][2] |
| Molecular Weight | 88.11 g/mol | [1] |
| CAS Number | 2806-84-0 | [1] |
| Boiling Point | 111.3 °C at 760 mmHg | [3] |
| Density | 0.896 g/cm³ | [3] |
| Refractive Index | 1.375 | [3] |
| Flash Point | 18.2 °C | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features | Reference |
| ¹³C NMR | Data available | [4][5] |
| FTIR | Data available | [4] |
| Raman | Data available | [4] |
| Mass Spectrometry (GC-MS) | Data available | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical principles and can be adapted to specific laboratory conditions.
Protocol 1: Synthesis of this compound via Oxidation of 3-Methoxy-1-propanol
This protocol describes a mild and selective method for the oxidation of a primary alcohol to an aldehyde using a (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) catalyzed oxidation.
Materials:
-
3-Methoxy-1-propanol
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Sodium bromide (NaBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Methoxy-1-propanol (1.0 eq) in dichloromethane (DCM).
-
Add TEMPO (0.01-0.05 eq) and an aqueous solution of sodium bromide (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
While stirring vigorously, add an aqueous solution of sodium hypochlorite (1.1 eq) dropwise, maintaining the temperature at 0 °C. The rate of addition should be controlled to keep the reaction temperature below 5 °C.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.[6]
-
Separate the organic layer, and wash it with saturated aqueous sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Characterization of this compound by ¹H and ¹³C NMR Spectroscopy
This protocol outlines the general procedure for acquiring NMR spectra to confirm the structure of the synthesized this compound.
Objective: To determine the carbon-hydrogen framework of the molecule.[7]
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[7]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[7]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons for each resonance.[7]
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[7]
-
Protocol 3: Characterization of this compound by FTIR Spectroscopy
This protocol provides a general method for obtaining an infrared spectrum to identify the functional groups present in this compound.
Objective: To identify the characteristic vibrational frequencies of the aldehyde and ether functional groups.
Methodology:
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[7]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[7]
-
Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Place the sample "sandwich" in the spectrometer's sample holder.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[7]
-
Mandatory Visualizations
The following diagrams illustrate the synthetic pathway of this compound and a general workflow for its characterization.
Caption: Synthetic pathway for this compound.
Caption: Workflow for the characterization of this compound.
References
- 1. Propanal, 3-methoxy- | C4H8O2 | CID 137720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propanal, 3-methoxy- [webbook.nist.gov]
- 3. This compound | 2806-84-0-Molbase [molbase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An Initial Investigation into the Reaction Mechanisms of 3-Methoxypropanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypropanal, a bifunctional molecule containing both an aldehyde and an ether moiety, presents a versatile platform for a variety of organic transformations. Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon and the potential for enolate formation at the α-carbon. This technical guide provides an initial investigation into the core reaction mechanisms involving this compound, including nucleophilic additions, condensation reactions, oxidation, and reduction. Due to a scarcity of literature focused specifically on this compound, the experimental protocols and quantitative data presented herein are largely based on well-established, analogous reactions with similar aliphatic aldehydes. These serve as a predictive framework for understanding and exploring the chemistry of this compound.
Core Reaction Mechanisms
The reactivity of this compound is centered around its aldehyde functional group. The primary reaction pathways include:
-
Nucleophilic Addition to the Carbonyl Group: The polarized carbon-oxygen double bond makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.
-
Reactions at the α-Carbon: The presence of acidic protons on the carbon adjacent to the carbonyl group allows for the formation of a nucleophilic enolate intermediate under basic conditions.
-
Oxidation and Reduction: The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
The following sections will delve into the specifics of these reaction types, providing generalized experimental protocols and expected outcomes based on analogous systems.
Data Presentation: A Comparative Overview of Key Reactions
The following tables summarize quantitative data for typical reactions that this compound is expected to undergo. These values are derived from literature precedents with structurally similar aldehydes and should be considered as estimates for initial experimental design.
| Reaction Type | Reagents/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Aldol Condensation | NaOH or KOH | Ethanol/Water | 20-25 | 50-70 | [Crossed-aldol reaction principles] |
| Wittig Reaction | Ph₃P=CH₂ (from (C₆H₅)₃PCH₃Br and n-BuLi) | THF | 0 to RT | 60-80 | [General Wittig reaction protocols][1] |
| Grignard Reaction | CH₃CH₂MgBr | Diethyl Ether | 0 to RT | 70-90 | [Grignard reactions with aldehydes][2] |
| Reduction (Hydride) | NaBH₄ | Methanol | 0-25 | >90 | [Reduction of aldehydes with NaBH₄][3][4] |
| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0-25 | 70-85 | [Oxidation of aldehydes] |
| Cannizzaro Reaction | Concentrated NaOH or KOH | Water/Methanol | 100 (Reflux) | ~40-50% each of alcohol and carboxylate | [Cannizzaro reaction of aldehydes][5][6] |
Experimental Protocols
The following are detailed, generalized methodologies for key reactions involving an aliphatic aldehyde like this compound.
Base-Catalyzed Aldol Condensation with Acetone
This protocol describes a crossed-aldol condensation, where this compound acts as the electrophile.
Procedure:
-
To a stirred solution of this compound (1.0 eq) in acetone (10 eq), an aqueous solution of 10% sodium hydroxide is added dropwise at room temperature.[7]
-
The reaction mixture is stirred for 2-4 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of dilute hydrochloric acid until the solution is neutral.
-
The mixture is then extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Wittig Reaction with Methylenetriphenylphosphorane
This procedure outlines the conversion of the aldehyde to an alkene.
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), methyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF).[1]
-
The suspension is cooled to 0 °C, and n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, resulting in a characteristic color change indicating ylide formation.
-
After stirring for 30 minutes at 0 °C, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 1-3 hours, with progress monitored by TLC.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography to separate the alkene product from triphenylphosphine oxide.
Reduction with Sodium Borohydride
This protocol describes the reduction of the aldehyde to the corresponding primary alcohol, 3-methoxy-1-propanol.
Procedure:
-
This compound (1.0 eq) is dissolved in methanol in a round-bottom flask and cooled to 0 °C in an ice bath.[3][4]
-
Sodium borohydride (NaBH₄) (0.3 eq) is added portion-wise, controlling the temperature to remain below 10 °C.
-
The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of water, followed by acidification with dilute hydrochloric acid.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude alcohol, which can be further purified by distillation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the reaction mechanisms and a general experimental workflow.
Conclusion
While specific, peer-reviewed studies on the reaction mechanisms of this compound are not abundant, its chemical behavior can be reliably predicted based on the well-understood chemistry of aliphatic aldehydes. The protocols and data presented in this guide offer a solid foundation for researchers to begin their own investigations. Further experimental work is necessary to elucidate the precise kinetics, yields, and potential stereochemical outcomes of these reactions for this compound. Computational studies could also provide valuable insights into the transition states and energy profiles of these transformations. This initial guide serves as a starting point for the exploration of the rich and versatile chemistry of this compound in the context of drug development and organic synthesis.
References
- 1. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 7. magritek.com [magritek.com]
Solubility of 3-Methoxypropanal in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-methoxypropanal in various organic solvents. Due to the limited availability of publicly accessible, experimentally determined quantitative data, this guide synthesizes known qualitative data, predicted solubility based on chemical principles, and a detailed, standardized experimental protocol for the precise determination of its solubility.
Introduction to this compound and its Solubility
This compound (CAS No. 2806-84-0) is a valuable chemical intermediate characterized by the molecular formula C₄H₈O₂.[1][2] Its structure, containing both a polar aldehyde group and a methoxy group, as well as a short alkyl chain, suggests a versatile solubility profile. Understanding the solubility of this compound is critical for its application in chemical synthesis, purification processes, and formulation development, particularly in the pharmaceutical industry where solvent selection can significantly impact reaction kinetics, yield, and product purity.
Solubility Profile of this compound
Direct, experimentally verified quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in scientific literature. However, based on its molecular structure and the principle of "like dissolves like," a qualitative and predicted solubility profile can be established. The aldehyde and ether functionalities allow for dipole-dipole interactions and hydrogen bond acceptance, while the propyl chain contributes to van der Waals forces.
The table below summarizes the available qualitative and estimated quantitative solubility data, along with predicted solubility in various common organic solvents.
| Solvent | Solvent Class | Solubility | Rationale for Prediction/Data Source |
| Water | Polar Protic | Soluble (Estimated: 2.99 x 10⁵ mg/L at 25°C) | Capable of hydrogen bonding with the aldehyde and ether oxygen atoms.[3] |
| Chloroform (CHCl₃) | Polar Aprotic | Soluble | The polarity of chloroform allows for favorable dipole-dipole interactions.[4][5][6] |
| Acetonitrile (CH₃CN) | Polar Aprotic | Slightly Soluble | Moderate dipole-dipole interactions are expected.[4][5][6] |
| Methanol (CH₃OH) | Polar Protic | Predicted: High/Miscible | The hydroxyl group of methanol can act as a hydrogen bond donor to the oxygen atoms of this compound. |
| Ethanol (C₂H₅OH) | Polar Protic | Predicted: High/Miscible | Similar to methanol, ethanol can engage in hydrogen bonding. |
| Acetone ((CH₃)₂CO) | Polar Aprotic | Predicted: High | The polar nature of the carbonyl group in acetone facilitates strong dipole-dipole interactions. |
| Ethyl Acetate (CH₃COOC₂H₅) | Polar Aprotic | Predicted: High | The ester group's polarity allows for good interaction with the polar groups of this compound. |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Predicted: High | Similar in polarity to chloroform, it is expected to be a good solvent. |
| Toluene (C₇H₈) | Non-Polar | Predicted: Moderate | The alkyl chain of this compound allows for van der Waals interactions with the non-polar solvent. |
| Hexane (C₆H₁₄) | Non-Polar | Predicted: Low to Moderate | The polarity of the aldehyde and ether groups limits solubility in highly non-polar solvents. |
Disclaimer: The predicted solubilities are based on chemical principles and should be experimentally verified for precise applications.
Experimental Protocol for Solubility Determination
To obtain precise and accurate quantitative solubility data for this compound, a standardized experimental protocol is essential. The following is a detailed methodology adapted from established practices for similar compounds.[7]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Calibrated pipettes and syringes
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks
Step-by-Step Procedure
-
Preparation of a Saturated Solution:
-
Add a measured volume of the desired organic solvent to a vial.
-
Add an excess amount of this compound to the solvent to create a slurry. The presence of undissolved solute is crucial to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the dissolution equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
To ensure complete separation of the undissolved solute from the saturated solution, centrifuge the vial at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette or syringe.
-
To avoid collecting any solid particles, it is recommended to use a syringe filter.
-
Dilute the collected aliquot with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample determined by HPLC or GC, calculate the concentration of the original saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart of the experimental workflow for determining the solubility of this compound.
Intermolecular Interactions Driving Solubility
References
Methodological & Application
Application Notes and Protocols for 3-Methoxypropanal in Stereoselective Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-methoxypropanal, an achiral C4 building block, in stereoselective organic synthesis. The focus is on modern organocatalytic methods that introduce chirality, yielding valuable intermediates for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
Application Note 1: Organocatalytic Asymmetric α-Amination of this compound
The asymmetric α-amination of aldehydes is a powerful transformation for the synthesis of chiral α-amino aldehydes, which are versatile precursors to enantiomerically pure amino acids and amino alcohols.[1][2][3] Organocatalysis, particularly using the chiral secondary amine L-proline, provides a direct and efficient method for this conversion. A notable application is the use of this compound in the synthesis of key intermediates for bioactive molecules such as (+)-Serinolamide A and the antiepileptic drug (+)-Lacosamide.[4]
Logical Workflow: Synthesis of Chiral α-Amino Aldehyde
Caption: Workflow for the L-proline catalyzed α-amination of this compound.
Quantitative Data
The L-proline catalyzed α-amination of aldehydes with diethyl azodicarboxylate (DEAD) is known to proceed with high yields and excellent enantioselectivities.[3]
| Substrate | Catalyst | Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | L-Proline (20 mol%) | DEAD | CH3CN | High | >95 |
Note: The data presented is representative of typical outcomes for this class of reaction.
Experimental Protocol: L-Proline Catalyzed Asymmetric α-Amination
This protocol describes the enantioselective α-amination of this compound using L-proline as an organocatalyst and diethyl azodicarboxylate (DEAD) as the nitrogen source.[3][4]
Materials:
-
This compound
-
Diethyl azodicarboxylate (DEAD)
-
L-Proline
-
Acetonitrile (CH3CN), anhydrous
-
Standard glassware for anhydrous reactions
-
Argon or Nitrogen gas supply
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and anhydrous acetonitrile (to make a 0.5 M solution).
-
Add L-proline (0.2 eq) to the solution and stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) (1.1 eq) in anhydrous acetonitrile dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford the desired chiral α-hydrazino aldehyde.
Application Note 2: Proline-Catalyzed Asymmetric Cross-Aldol Reaction (Representative Protocol)
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[5] The development of asymmetric organocatalytic versions, particularly using L-proline, allows for the direct, enantioselective synthesis of chiral β-hydroxy carbonyl compounds from simple aldehydes and ketones.[1][6] this compound can serve as an electrophilic partner in a cross-aldol reaction with a ketone, where L-proline catalyzes the formation of a nucleophilic enamine from the ketone, which then attacks the aldehyde with high stereocontrol.
Catalytic Cycle: Proline-Catalyzed Aldol Reaction
Caption: Catalytic cycle for the L-proline mediated asymmetric cross-aldol reaction.
Quantitative Data
Proline-catalyzed cross-aldol reactions between aldehydes and ketones typically provide good to excellent yields and stereoselectivities, especially when the aldehyde cannot self-condense easily and the ketone is used in excess.
| Aldehyde | Ketone | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Representative Aldehyde | Cyclohexanone | L-Proline (30 mol%) | DMSO | 97 | 95:5 (anti/syn) | 96 |
| Representative Aldehyde | Acetone | L-Proline (30 mol%) | Acetone | 68 | - | 93 |
Note: Data is representative for proline-catalyzed aldol reactions and indicates expected outcomes for a substrate like this compound.
Experimental Protocol: Proline-Catalyzed Asymmetric Cross-Aldol Reaction
This protocol provides a general method for the enantioselective cross-aldol reaction between an aldehyde and a ketone, which can be adapted for this compound as the aldehyde component.
Materials:
-
This compound
-
Ketone (e.g., Cyclohexanone or Acetone, used as solvent and reagent)
-
L-Proline
-
Dimethyl sulfoxide (DMSO), anhydrous (if ketone is not used as solvent)
-
Standard laboratory glassware
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve L-proline (0.3 eq) in the ketone (e.g., acetone, 10.0 eq). If using a solid ketone like cyclohexanone (2.0 eq), use an appropriate solvent such as DMSO.
-
Stir the mixture at room temperature until the proline is dissolved.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or GC/MS. Reaction times can vary from 4 to 24 hours depending on the substrates.
-
Once the starting aldehyde is consumed, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral β-hydroxy ketone.
References
- 1. Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct L-Proline-Catalyzed Asymmetric α-Amination of Ketones [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-Methoxypropanal in Aldol Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simple carbonyl compounds. 3-Methoxypropanal, a functionalized aldehyde, presents an interesting substrate for such reactions, offering the potential to introduce a methoxyethyl moiety into target molecules. This functionality is of interest in medicinal chemistry and materials science due to its influence on solubility, metabolic stability, and conformational properties.
These application notes provide detailed, albeit illustrative, protocols for the use of this compound in both base-catalyzed and organocatalytic aldol condensations. Due to a lack of specific published data for this compound, the following protocols are based on well-established procedures for analogous aldehydes.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26] The provided reaction parameters and expected outcomes are hypothetical and should serve as a starting point for optimization in a research setting.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C4H8O2 |
| Molecular Weight | 88.11 g/mol |
| Boiling Point | 129-130 °C |
| SMILES | COCCC=O |
| InChI | InChI=1S/C4H8O2/c1-6-4-2-3-5/h3H,2,4H2,1H3 |
Base-Catalyzed Aldol Condensation
Base-catalyzed aldol condensations are a classic method for forming β-hydroxy carbonyl compounds, which can subsequently dehydrate to form α,β-unsaturated systems.[6][14][17][18][19][23][25][26] In a reaction with a ketone such as acetone, this compound would act as the electrophilic partner.
Illustrative Protocol: Base-Catalyzed Aldol Condensation of this compound with Acetone
Reaction Scheme:
-
Step 1 (Aldol Addition): this compound + Acetone → 5-Hydroxy-6-methoxy-2-hexanone
-
Step 2 (Dehydration): 5-Hydroxy-6-methoxy-2-hexanone → 6-Methoxyhex-3-en-2-one
Materials:
-
This compound
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (4:1) at 0 °C, add a solution of sodium hydroxide (1.2 eq) dropwise.
-
To this mixture, add acetone (3.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with 1 M HCl to pH 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the aldol addition product. For the condensation product, the reaction mixture can be heated to 50 °C for 2-3 hours before workup.
Hypothetical Data for Base-Catalyzed Reaction
| Entry | Ketone | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Acetone | NaOH | EtOH/H2O | 25 | 6 | Addition | 75 |
| 2 | Acetone | NaOH | EtOH/H2O | 50 | 4 | Condensation | 85 |
| 3 | Cyclohexanone | KOH | MeOH | 25 | 8 | Addition | 70 |
| 4 | Cyclohexanone | KOH | MeOH | 60 | 5 | Condensation | 80 |
Organocatalytic Asymmetric Aldol Condensation
Organocatalysis, particularly using proline and its derivatives, has emerged as a powerful tool for enantioselective synthesis.[1][2][3][13][15] In this context, this compound can react with a ketone in the presence of a chiral amine catalyst to yield a chiral β-hydroxy ketone with high enantiomeric excess.
Illustrative Protocol: (S)-Proline-Catalyzed Aldol Reaction of this compound with Cyclohexanone
Reaction Scheme:
(S)-Proline + Cyclohexanone → Enamine Intermediate Enamine Intermediate + this compound → Iminium Intermediate → Chiral Aldol Product
Materials:
-
This compound
-
Cyclohexanone
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of (S)-proline (20 mol%) in DMSO, add cyclohexanone (5.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) and stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hypothetical Data for Proline-Catalyzed Reaction
| Entry | Ketone | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | Cyclohexanone | (S)-Proline | DMSO | 25 | 24 | 85 | 95:5 | 98 (anti) |
| 2 | Acetone | (S)-Proline | DMF | 25 | 48 | 70 | - | 95 |
| 3 | Cyclopentanone | (S)-Proline | NMP | 4 | 72 | 80 | 90:10 | 97 (anti) |
Visualizing the Reaction Pathways
Base-Catalyzed Aldol Condensation Workflow
Caption: Workflow for the base-catalyzed aldol condensation.
Proline-Catalyzed Aldol Reaction Mechanism
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldol reaction - Wikipedia [en.wikipedia.org]
- 7. pharmacy180.com [pharmacy180.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A highly diastereoselective “super silyl” governed aldol reaction: synthesis of α,β-dioxyaldehydes and 1,2,3-triols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. byjus.com [byjus.com]
- 12. harvest.usask.ca [harvest.usask.ca]
- 13. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 14. Aldol condensation - Wikipedia [en.wikipedia.org]
- 15. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. jackwestin.com [jackwestin.com]
- 20. Aldol Addition [organic-chemistry.org]
- 21. youtube.com [youtube.com]
- 22. nacatsoc.org [nacatsoc.org]
- 23. adichemistry.com [adichemistry.com]
- 24. Khan Academy [khanacademy.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. 6.4 Aldol Reactions – Organic Chemistry II [kpu.pressbooks.pub]
Application Notes and Protocols for the Wittig Reaction of 3-Methoxypropanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes. This reaction is particularly valuable in drug development and complex molecule synthesis due to its reliability, functional group tolerance, and control over the location of the newly formed double bond. The reaction involves the interaction of a phosphorus ylide, known as a Wittig reagent, with a carbonyl compound.
This document provides detailed application notes and experimental protocols for the Wittig reaction of 3-methoxypropanal, a key intermediate in the synthesis of various organic molecules. Two distinct protocols are presented, illustrating the reaction with both a non-stabilized and a stabilized Wittig reagent, leading to the formation of different alkene products.
Reaction Principles
The Wittig reaction proceeds through the nucleophilic addition of the ylide to the carbonyl carbon of the aldehyde, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction is largely dependent on the nature of the ylide. Non-stabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides generally yield E-alkenes.
Experimental Protocols
Two representative protocols for the Wittig reaction of this compound are detailed below.
Protocol 1: Synthesis of 4-Methoxy-1-butene using a Non-Stabilized Ylide
This protocol describes the reaction of this compound with methylenetriphenylphosphorane, a non-stabilized ylide, to yield 4-methoxy-1-butene. The ylide is generated in situ from methyltriphenylphosphonium bromide and a strong base.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) solution in hexanes
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF to the flask to form a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium solution (1.1 equivalents) dropwise to the stirred suspension. The formation of the orange-red colored ylide will be observed.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the this compound solution dropwise to the ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure 4-methoxy-1-butene.
-
Protocol 2: Synthesis of Ethyl 5-Methoxy-2-pentenoate using a Stabilized Ylide
This protocol details the reaction of this compound with a commercially available, stabilized ylide, (carbethoxymethylene)triphenylphosphorane, to produce ethyl 5-methoxy-2-pentenoate.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
This compound
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
-
Silica gel for chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in dichloromethane.
-
To this solution, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) portion-wise at room temperature.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC. The reaction with stabilized ylides is generally slower than with non-stabilized ylides.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM.
-
Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture, washing the solid with cold hexanes.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate eluent system to isolate ethyl 5-methoxy-2-pentenoate.
-
Data Presentation
The following tables summarize the key quantitative data for the described protocols.
Table 1: Reagent Quantities for the Synthesis of 4-Methoxy-1-butene
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| This compound | 88.11 | 1.0 | (e.g., 1.0 g, 11.35 mmol) |
| Methyltriphenylphosphonium bromide | 357.23 | 1.2 | (e.g., 4.83 g, 13.62 mmol) |
| n-Butyllithium | 64.06 | 1.1 | (e.g., 5.0 mL of 2.5 M solution, 12.5 mmol) |
Table 2: Reagent Quantities for the Synthesis of Ethyl 5-Methoxy-2-pentenoate
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| This compound | 88.11 | 1.0 | (e.g., 1.0 g, 11.35 mmol) |
| (Carbethoxymethylene)triphenylphosphorane | 348.38 | 1.1 | (e.g., 4.35 g, 12.49 mmol) |
Table 3: Typical Reaction Conditions and Expected Outcomes
| Parameter | Protocol 1 (Non-Stabilized Ylide) | Protocol 2 (Stabilized Ylide) |
| Product | 4-Methoxy-1-butene | Ethyl 5-Methoxy-2-pentenoate |
| Base | n-Butyllithium | None (or mild base if needed) |
| Solvent | Anhydrous THF | Dichloromethane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 4-6 hours | 12-24 hours |
| Expected Yield | 70-85% | 80-95% |
| Predominant Isomer | Z-isomer (if applicable) | E-isomer |
Visualizations
Diagram 1: General Wittig Reaction Mechanism
Caption: General mechanism of the Wittig reaction.
Diagram 2: Experimental Workflow for Protocol 1
Caption: Workflow for the synthesis of 4-methoxy-1-butene.
Application Notes and Protocols: 3-Methoxypropanal as a Versatile Precursor in the Synthesis of Chiral Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypropanal is a valuable and versatile bifunctional molecule increasingly recognized for its potential as a precursor in the synthesis of complex pharmaceutical intermediates. Its structure, incorporating both a reactive aldehyde group and a methoxy ether moiety, allows for a variety of chemical transformations, making it an ideal starting material for the construction of key molecular scaffolds. Chiral amines, in particular, are prevalent in a vast number of active pharmaceutical ingredients (APIs), with estimates suggesting that they are present in over 40% of small-molecule drugs.[1][2] The stereochemistry of these amine-containing compounds is often critical to their biological activity and safety profile.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of chiral amines through asymmetric reductive amination. This transformation is a cornerstone of medicinal chemistry for the formation of C-N bonds.[3] The protocols outlined herein provide a framework for the synthesis of valuable chiral building blocks, such as (S)-1-methoxypropan-2-amine, a key intermediate in the synthesis of various agrochemicals and a representative scaffold for pharmaceutical applications.[4][5][6]
Core Application: Asymmetric Reductive Amination for Chiral Amine Synthesis
The primary application highlighted is the conversion of this compound to a chiral primary amine via a one-pot asymmetric reductive amination. This process involves the in-situ formation of an imine with an ammonia source, followed by an enantioselective reduction catalyzed by a chiral catalyst. This method is highly efficient and avoids the issue of multiple alkylations often encountered in direct alkylation of amines.[7]
General Reaction Scheme
The overall transformation can be depicted as follows:
Experimental Protocols
The following protocols are representative methodologies for the asymmetric reductive amination of this compound. Researchers should adapt these protocols to their specific laboratory conditions, substrate concentrations, and available catalyst systems.
Protocol 1: Chemoenzymatic Reductive Amination using an Amine Dehydrogenase (AmDH)
Biocatalytic methods offer high enantioselectivity under mild reaction conditions.[2][8] This protocol is based on the use of an engineered amine dehydrogenase.
Materials:
-
This compound (≥95% purity)
-
Amine Dehydrogenase (AmDH), e.g., from Bacillus species (engineered for desired stereoselectivity)[8]
-
NADH or NADPH as a cofactor
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Ammonium formate or aqueous ammonia
-
Potassium phosphate buffer (e.g., 100 mM, pH 8.0)
-
Organic solvent for extraction (e.g., methyl tert-butyl ether - MTBE)
-
Anhydrous sodium sulfate
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.
-
Add D-glucose, the NAD(P)H cofactor, and ammonium formate to the buffer.
-
Introduce the Glucose Dehydrogenase (GDH) and the engineered Amine Dehydrogenase (AmDH) to the mixture.
-
Initiate the reaction by adding this compound to the vessel.
-
Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC analysis of aliquots.
-
Upon completion, quench the reaction by adjusting the pH to >10 with an aqueous base (e.g., NaOH).
-
Extract the chiral amine product with an organic solvent such as MTBE.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral amine.
-
Purify the product by distillation or chromatography as required.
Protocol 2: Chemical Asymmetric Reductive Amination
This protocol utilizes a chiral catalyst for the enantioselective reduction of the in-situ formed imine.
Materials:
-
This compound (≥95% purity)
-
Ammonia source (e.g., ammonia in methanol, ammonium acetate)
-
Chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand)[9]
-
Reducing agent (e.g., Hantzsch ester, sodium triacetoxyborohydride)[7][10]
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (e.g., nitrogen, argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the chiral catalyst and the chosen anhydrous solvent.
-
Add the ammonia source to the vessel.
-
Introduce this compound to the mixture.
-
Stir the mixture at room temperature for a designated period to facilitate imine formation.
-
Add the reducing agent to the reaction mixture.
-
Continue stirring at room temperature or as required by the specific catalyst system.
-
Monitor the reaction by TLC, GC, or HPLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of chiral amines from related precursors, which can be used as a benchmark for the reductive amination of this compound.
| Parameter | Chemoenzymatic Synthesis (from Methoxyacetone) | Chemical Synthesis (General Aldehyde Reductive Amination) |
| Product | (S)-1-Methoxy-2-propylamine | Chiral Primary Amine |
| Yield | up to 97% conversion | 80-95% |
| Enantiomeric Excess (ee) | >99% | 90-99% |
| Key Reagents | Amine Dehydrogenase, NADH, GDH, Ammonia Source | Chiral Catalyst, Reducing Agent, Ammonia Source |
| Reaction Conditions | Aqueous buffer, 30-40 °C | Anhydrous organic solvent, Room Temperature |
| Reference | [4][6] | [9] |
Mandatory Visualizations
Experimental Workflow
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine) | CHIMIA [chimia.ch]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application of 3-Methoxypropanal in Natural Product Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypropanal and its derivatives, particularly the chiral variant (R)-3-methoxy-2-methylpropanal, are valuable C4 building blocks in the asymmetric synthesis of complex natural products. Their utility lies in the presence of both an aldehyde functionality, which is amenable to a wide range of carbon-carbon bond-forming reactions, and a methoxy group that can be carried through a synthetic sequence or serve as a precursor to a hydroxyl group. This application note provides a detailed overview of the use of this compound in the synthesis of bioactive natural products, with a focus on experimental protocols, quantitative data, and strategic applications.
The most prominent example of the application of a this compound derivative is in the total synthesis of the marine-derived polyketide, (+)-discodermolide.[1] This potent natural product has garnered significant attention due to its microtubule-stabilizing activity, which is more potent than that of the widely used anticancer drug, Taxol®.[2] The scarcity of (+)-discodermolide from its natural source (the deep-sea sponge Discodermia dissoluta) necessitates its production through total synthesis, making the development of efficient synthetic routes a critical endeavor.[1]
Core Application: Synthesis of (+)-Discodermolide
The total synthesis of (+)-discodermolide is a landmark achievement in organic chemistry, with numerous research groups contributing to its successful construction. A common strategy involves a convergent approach, where key fragments of the molecule are synthesized independently and then coupled together. (R)-3-methoxy-2-methylpropanal serves as a crucial starting material for the synthesis of the C1-C6 fragment of (+)-discodermolide.
Experimental Protocols and Quantitative Data
The following sections detail key experimental transformations involving (R)-3-methoxy-2-methylpropanal and its precursor in the context of natural product synthesis.
Oxidation of (R)-3-Methoxy-2-methylpropan-1-ol to (R)-3-Methoxy-2-methylpropanal
A mild and efficient method for the preparation of the chiral aldehyde is the TEMPO-catalyzed oxidation of the corresponding alcohol. This method is highly selective for primary alcohols and proceeds under conditions that prevent racemization of the adjacent stereocenter.
Experimental Protocol:
To a solution of (R)-3-methoxy-2-methylpropan-1-ol (1.0 eq) in dichloromethane (DCM), (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.01-0.05 eq) and an aqueous solution of sodium bromide (0.1 eq) are added. The mixture is cooled to 0 °C. An aqueous solution of sodium hypochlorite (bleach, 1.1 eq) is then added dropwise while maintaining the temperature at 0 °C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude (R)-3-methoxy-2-methylpropanal.
| Precursor | Product | Reagents and Conditions | Yield | Reference |
| (R)-3-Methoxy-2-methylpropan-1-ol | (R)-3-Methoxy-2-methylpropanal | TEMPO, NaBr, NaOCl, DCM, 0 °C | >98% | [3] |
Aldol Addition for Carbon Skeleton Elongation
The aldehyde functionality of (R)-3-methoxy-2-methylpropanal is a key handle for subsequent carbon-carbon bond formation. Aldol addition reactions are commonly employed to extend the carbon chain with high stereocontrol.
Representative Experimental Protocol (Evans-Tishchenko Reduction):
A solution of the appropriate ketone (e.g., a β-hydroxy ketone) in THF is treated with a solution of lithium diisopropylamide (LDA) at -78 °C to form the lithium enolate. To this solution is added (R)-3-methoxy-2-methylpropanal (1.2 eq) dropwise at -78 °C. The reaction mixture is stirred for 2-4 hours at this temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. This protocol is indicative of a general aldol addition; specific conditions and substrates will vary depending on the desired stereochemical outcome and the overall synthetic strategy.
| Aldehyde | Enolate Precursor | Reagents and Conditions | Diastereomeric Ratio (d.r.) | Yield | Reference |
| (R)-3-Methoxy-2-methylpropanal | (Not Specified) | LDA, THF, -78 °C | (Not Specified) | (Not Specified) | N/A |
Visualizing the Synthetic Strategy and Biological Mechanism
Retrosynthetic Analysis of (+)-Discodermolide
The following diagram illustrates a simplified retrosynthetic analysis of (+)-discodermolide, highlighting the key fragments and the role of (R)-3-methoxy-2-methylpropanal as a precursor to the C1-C6 fragment.
Caption: Retrosynthetic disconnection of (+)-discodermolide.
Experimental Workflow: From Alcohol to Aldehyde
This diagram outlines the key steps in the synthesis of (R)-3-methoxy-2-methylpropanal from its corresponding alcohol, a crucial preparatory step in the total synthesis of natural products like (+)-discodermolide.
Caption: Workflow for the synthesis of (R)-3-methoxy-2-methylpropanal.
Mechanism of Action of (+)-Discodermolide
(+)-Discodermolide exerts its potent anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The following diagram illustrates its mechanism of action.
Caption: Mechanism of action of (+)-discodermolide.[4]
This compound, and particularly its chiral derivative (R)-3-methoxy-2-methylpropanal, represents a key building block in the stereoselective synthesis of complex, biologically active natural products. Its application in the total synthesis of (+)-discodermolide highlights its importance in constructing intricate carbon skeletons with high fidelity. The protocols and data presented herein provide a foundation for researchers in organic synthesis and drug development to utilize this versatile reagent in their own synthetic endeavors. Further exploration of the reactivity of this compound in other carbon-carbon bond-forming reactions, such as Wittig and Grignard reactions, within the context of natural product synthesis, will undoubtedly expand its utility and contribute to the efficient construction of other valuable molecules.
References
- 1. Discodermolide - Wikipedia [en.wikipedia.org]
- 2. (+)-discodermolide: a marine natural product against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Laulimalide: Synthesis of the Northern and Southern Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of microtubule dynamics by discodermolide by a novel mechanism is associated with mitotic arrest and inhibition of tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diastereoselective Reactions Involving 3-Methoxypropanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of diastereoselective reactions involving 3-methoxypropanal, a valuable building block in organic synthesis. The inherent chirality and the presence of a coordinating methoxy group allow for a high degree of stereocontrol in various carbon-carbon bond-forming reactions, making it a significant precursor in the synthesis of complex molecules, including active pharmaceutical ingredients.
Chelation-Controlled Nucleophilic Additions: The Role of the Methoxy Group
The oxygen atom of the methoxy group in this compound can act as a chelating agent in the presence of a Lewis acid. This chelation restricts the conformational freedom of the molecule, leading to a highly organized transition state. As a result, the incoming nucleophile preferentially attacks from one face of the carbonyl group, resulting in a high diastereoselectivity of the product. This principle is fundamental to achieving stereocontrol in reactions such as aldol additions, allylations, and reductions.
The stereochemical outcome of these reactions can often be predicted by the Cram chelation model. In this model, the Lewis acid coordinates to both the carbonyl oxygen and the methoxy oxygen, forming a rigid five-membered ring. This conformation orients the substituents in a way that one face of the carbonyl is sterically hindered, directing the nucleophilic attack to the less hindered face. Small protecting groups on the oxygen favor this chelation control, leading to the formation of syn diol motifs.[1]
Diastereoselective Allylation of a this compound Derivative
A notable example of achieving high diastereoselectivity is the Lewis acid-assisted allylation of (S)-3-(methoxymethyl)hexanal, a close derivative of this compound. This reaction demonstrates the powerful directing effect of the β-methoxy group in a chelation-controlled transformation. The use of a hydrated form of scandium triflate as a Lewis acid catalyst was found to be crucial for achieving high 1,3-anti-diastereoselectivity.[2]
The preferred 1,3-anti-selectivity in this transformation can be rationalized by the Reetz chelate model of asymmetric induction.[2] The scandium triflate coordinates to both the carbonyl oxygen and the methoxy group, forming a stable six-membered chair-like transition state. This conformation directs the incoming allylstannane nucleophile to attack from the equatorial position, leading to the observed anti diastereomer.
Quantitative Data for Diastereoselective Allylation
| Entry | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) | Yield (%) |
| 1 | Sc(OTf)₃ (anhydrous) | Toluene | -78 to -40 | 76:24 | 85 |
| 2 | Sc(OTf)₃·(H₂O)₂ | Toluene | -78 to -40 | 91:9 | 92 |
| 3 | Sc(OTf)₃·(H₂O)₂ | Toluene/Et₂O | -70 | 94:6 | 90 |
Data adapted from a study on (S)-3-(methoxymethyl)hexanal.[2]
Experimental Protocol: Diastereoselective Allylation
Materials:
-
(S)-3-(Methoxymethyl)hexanal
-
Allyltributylstannane
-
Scandium(III) triflate hydrate (Sc(OTf)₃·(H₂O)₂)
-
Toluene, anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Saturated aqueous solution of NaHCO₃
-
Saturated aqueous solution of KF
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-3-(methoxymethyl)hexanal (1.0 mmol) in a mixture of anhydrous toluene (8 mL) and anhydrous diethyl ether (2 mL) at -70 °C under an argon atmosphere, add scandium(III) triflate hydrate (1.1 mmol).
-
Stir the mixture for 15 minutes at -70 °C.
-
Add allyltributylstannane (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at -70 °C for 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Allow the mixture to warm to room temperature and then extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of KF (20 mL) to remove tin salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.[2]
Logical Workflow for Diastereoselective Allylation
Caption: Workflow for the diastereoselective allylation of a this compound derivative.
Applications in Drug Development
The synthesis of chiral 1,3-diols and their mono-protected ethers, accessible through diastereoselective reactions of this compound, is of significant interest in drug discovery and development.[3][4] These structural motifs are present in a wide range of biologically active natural products and pharmaceutical agents. The ability to control the stereochemistry at multiple centers is crucial for optimizing the pharmacological activity and reducing off-target effects. Multicomponent reactions, which can efficiently generate molecular complexity, often rely on stereocontrolled additions to chiral aldehydes to build libraries of potential drug candidates.[5][6][7]
Signaling Pathway Diagram (Hypothetical)
While specific signaling pathways directly modulated by products of this compound reactions are diverse and depend on the final molecule, a common theme in drug development is the inhibition of protein-protein interactions or enzymatic activity. The following diagram illustrates a hypothetical scenario where a chiral molecule, synthesized using a diastereoselective reaction, acts as an inhibitor.
Caption: Synthesis of a chiral inhibitor from this compound and its hypothetical mode of action.
References
- 1. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sctunisie.org [sctunisie.org]
- 4. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-Methoxypropanal and its Isomers in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypropanal and its structural isomers are valuable building blocks in the synthesis of various agrochemicals. The presence of both an aldehyde (or ketone) and a methoxy group provides a versatile scaffold for the construction of more complex molecules with desired biological activities. This document provides detailed application notes and experimental protocols for the use of the this compound structural motif in the synthesis of key agrochemicals, with a primary focus on the herbicide Metolachlor, which utilizes the isomeric precursor 1-methoxy-2-propanone (methoxyacetone). Additionally, the synthesis of 3-methoxypropylamine, a known intermediate for herbicides, will be discussed.
Application Note 1: Synthesis of the Herbicide Metolachlor
Metolachlor is a widely used pre-emergent herbicide for the control of annual grasses and some broadleaf weeds in crops such as corn, soybeans, and cotton. A key step in the industrial synthesis of Metolachlor involves the reductive amination of 1-methoxy-2-propanone with 2-methyl-6-ethylaniline to form the crucial intermediate, N-(1-methyl-2-methoxyethyl)-2-methyl-6-ethylaniline. This intermediate is subsequently chloroacetylated to yield Metolachlor.
Quantitative Data for Metolachlor Synthesis
| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Pressure (Pa) | Yield (%) | Purity (%) |
| Reductive Amination | 1-Methoxy-2-propanone, 2-Methyl-6-ethylaniline, H₂ | Platinised Carbon, Acid Co-catalyst | None (neat) | 20 - 80 | 2 x 10⁵ - 1 x 10⁶ | >95 | >95 |
| Chloroacetylation | N-(1-methyl-2-methoxyethyl)-2-methyl-6-ethylaniline, Chloroacetyl chloride | Triethylamine | Benzene | Room Temp. | N/A | Quantitative | >98 |
Experimental Protocol: Synthesis of Metolachlor
Step 1: Reductive Amination to form N-(1-methyl-2-methoxyethyl)-2-methyl-6-ethylaniline
This protocol is based on established industrial processes for the synthesis of the key intermediate for Metolachlor.
Materials:
-
1-Methoxy-2-propanone
-
2-Methyl-6-ethylaniline
-
Platinised carbon catalyst
-
Acid co-catalyst (e.g., sulfuric acid)
-
Hydrogen gas
-
Aqueous base (e.g., sodium hydroxide solution)
-
High-pressure reactor (autoclave)
Procedure:
-
Charge the high-pressure reactor with one mole equivalent of 2-methyl-6-ethylaniline and at least one mole equivalent of 1-methoxy-2-propanone.
-
Add the platinised carbon catalyst and a catalytic amount of an acid co-catalyst.
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to between 2 x 10⁵ and 1 x 10⁶ Pa.
-
Heat the reaction mixture to a temperature between 20 and 80 °C with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Add an aqueous base to the reaction mixture to neutralize the acid co-catalyst.
-
Filter the mixture to remove the catalyst.
-
The resulting organic phase is N-(1-methyl-2-methoxyethyl)-2-methyl-6-ethylaniline, which can be used in the next step, often without further purification.
Step 2: Chloroacetylation to form Metolachlor [1]
Materials:
-
N-(1-methyl-2-methoxyethyl)-2-methyl-6-ethylaniline (from Step 1)
-
Chloroacetyl chloride
-
Triethylamine
-
Anhydrous benzene
-
Diethyl ether
-
Water
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 9.7 g (0.047 mol) of N-(1-methyl-2-methoxyethyl)-2-methyl-6-ethylaniline and 5.05 g (0.05 mol) of triethylamine in 30 ml of anhydrous benzene.[1]
-
Prepare a solution of 5.65 g (0.05 mol) of chloroacetyl chloride in 10 ml of benzene and add it dropwise to the stirred reaction mixture.[1]
-
Maintain the reaction at room temperature and continue stirring for 2 hours after the addition is complete.[1]
-
Add diethyl ether to the reaction mixture and wash it several times with water.[1]
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and remove the solvents under reduced pressure to obtain Metolachlor.[1]
Synthesis Workflow for Metolachlor
Caption: Synthesis pathway of Metolachlor.
Application Note 2: Synthesis of 3-Methoxypropylamine as a Herbicide Intermediate
3-Methoxypropylamine is a recognized intermediate in the synthesis of herbicides and other agrochemicals.[2] It can be synthesized from 3-methoxypropanol, a reduction product of this compound, through a process of amination.
Quantitative Data for 3-Methoxypropylamine Synthesis
| Step | Reactant | Catalyst | Reagents | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |
| Catalytic Hydrogenation | 3-Methoxypropionitrile | Modified Carrier Nickel | Ethanol, Hydrogen | Room Temp. | 2.8 | 94.52 | >97.0 |
Note: This data is for the synthesis from 3-methoxypropionitrile, a common industrial route.
Experimental Protocol: Synthesis of 3-Methoxypropylamine from 3-Methoxypropionitrile[3]
This protocol describes a common industrial synthesis of 3-methoxypropylamine.
Materials:
-
3-Methoxypropionitrile
-
Ethanol
-
Modified carrier nickel catalyst
-
Hydrogen gas
-
Autoclave (1000 ml)
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Charge a 1000 ml autoclave with 400 g of 3-methoxypropionitrile, 20 g of ethanol, and 12 g of a modified carrier nickel catalyst.[3]
-
Seal the autoclave and pressurize it with hydrogen to 2.8 MPa.[3]
-
Stir the reaction mixture at room temperature for 2 hours.[3]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Purify the filtrate by fractional distillation under normal pressure, collecting the fraction at 110-160 °C to obtain colorless and transparent 3-methoxypropylamine.[3]
Synthesis Workflow for 3-Methoxypropylamine
References
- 1. EP0605363A1 - Process for the preparation of 2-alkyl-6-methyl-N-(1'-methoxy-2'-propyl)-aniline and a process for the preparation of their chloracetanilides - Google Patents [patents.google.com]
- 2. CN101328129B - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 3. Synthesis process of methoxypropylamine - Eureka | Patsnap [eureka.patsnap.com]
Real-Time In-Situ FTIR Spectroscopy: A Powerful Tool for Analyzing 3-Methoxypropanal Reactions
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: In the realm of chemical synthesis and process development, the ability to monitor reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the influence of various parameters. In-situ Fourier Transform Infrared (FTIR) spectroscopy has emerged as a robust analytical technique for this purpose. This application note details the use of in-situ FTIR for the real-time analysis of reactions involving 3-Methoxypropanal, a key intermediate in various chemical syntheses. While direct in-situ FTIR studies on this compound are not extensively documented, this note draws upon analogous reactions of similar aldehydes, such as propanal and butanal, to illustrate the principles and provide actionable protocols.
Key Applications for this compound Reaction Monitoring
In-situ FTIR spectroscopy can be effectively applied to monitor several critical reaction types involving this compound:
-
Hydrogenation: The conversion of this compound to 3-methoxy-1-propanol can be tracked by monitoring the disappearance of the aldehyde C=O stretching vibration and the appearance of the alcohol O-H stretching band.
-
Oxidation: The oxidation of this compound to 3-methoxypropanoic acid can be followed by observing the decrease in the aldehyde C-H and C=O signals and the emergence of the carboxylic acid O-H and C=O stretching bands.
-
Aldol Condensation: The self-condensation or cross-condensation reactions of this compound can be monitored by tracking the consumption of the aldehyde and the formation of the β-hydroxy aldehyde or α,β-unsaturated aldehyde products, each with distinct infrared signatures.
-
Hydroformylation: As this compound can be synthesized via the hydroformylation of methyl acrylate, in-situ FTIR is an ideal tool to monitor this reaction by tracking the consumption of the acrylate and the formation of the aldehyde product in real-time.[1]
Advantages of In-Situ FTIR for this compound Reaction Analysis
-
Real-Time Data Acquisition: Obtain continuous data on the concentration of reactants, intermediates, and products throughout the reaction.[2]
-
Kinetic and Mechanistic Insights: Elucidate reaction pathways and determine kinetic parameters without the need for offline sampling and analysis.[2]
-
Process Optimization: Identify reaction endpoints, detect the formation of byproducts, and understand the impact of process variables (temperature, pressure, catalyst) on reaction performance.
-
Enhanced Safety: Monitor highly reactive or hazardous reactions without direct exposure.
Data Presentation: Quantitative Analysis of Analogous Aldehyde Reactions
The following tables summarize representative quantitative data obtained from in-situ FTIR studies of reactions analogous to those of this compound. This data illustrates the type of information that can be extracted from real-time spectroscopic monitoring.
Table 1: In-Situ FTIR Monitoring of Aldol Condensation of Propanal
| Parameter | Value | Conditions | Reference |
| Catalyst | Anion-Exchange Resin | 35 °C, Aqueous Media | [3] |
| Propanal Conversion | 97% | 1 hour | [3] |
| Selectivity to 2-methyl-2-pentenal | 95% | 1 hour | [3] |
| Key IR Bands Monitored (cm⁻¹) | Propanal (C=O): ~17302-methyl-2-pentenal (C=O): ~16902-methyl-2-pentenal (C=C): ~1640 | - | [4] |
Table 2: In-Situ FTIR Monitoring of Catalytic Dehydrogenative Coupling of Butanol (as an analogue for oxidation)
| Reactant | Intermediate | Product | Key IR Bands Monitored (cm⁻¹) | Reference |
| Butanol | Butanal | Butyl Butyrate | Butanol (O-H): ~3340Butanal (C=O): ~1730Butyl Butyrate (C=O): ~1740 | [5] |
| Quantitative data is often presented as concentration profiles over time, which can be generated using this technique. |
Table 3: Homogeneous Hydroformylation of 1-Decene (as an analogue for acrylate hydroformylation)
| Catalyst System | Reactant | Product | Key IR Bands Monitored (cm⁻¹) | Reference |
| Rhodium/BiPhePhos | 1-Decene | Undecanal | 1-Decene (=C-H): ~3080Undecanal (C=O): ~1730Catalyst Species (CO ligands): ~1980-2100 | [6] |
| In-situ FTIR allows for the tracking of catalyst activation and deactivation by observing the metal-ligand vibrational bands. |
Experimental Protocols
The following are detailed protocols for monitoring analogous reactions of this compound using in-situ FTIR spectroscopy. These can be adapted for specific experimental setups.
Protocol 1: In-Situ ATR-FTIR Monitoring of the Aldol Condensation of Propanal
Objective: To monitor the real-time conversion of propanal and the formation of condensation products.
Materials and Equipment:
-
FTIR spectrometer equipped with a DiComp or Diamond Attenuated Total Reflectance (ATR) probe.
-
Jacketed glass reactor with overhead stirrer and temperature control.
-
Propanal.
-
Anion-exchange resin catalyst.
-
Solvent (e.g., water).
-
Data acquisition and analysis software (e.g., iC IR).
Procedure:
-
System Setup:
-
Install the ATR-FTIR probe into the reactor, ensuring the ATR crystal is fully immersed in the reaction medium once charged.
-
Connect the spectrometer to the probe and the data acquisition software.
-
Set up the reactor with the overhead stirrer and connect the temperature control unit.
-
-
Background Spectrum Collection:
-
Add the solvent to the reactor and stir at the desired rate.
-
Allow the system to reach the target reaction temperature (e.g., 35°C).
-
Collect a background FTIR spectrum of the solvent at the reaction temperature. This will be subtracted from the reaction spectra.
-
-
Reaction Initiation and Monitoring:
-
Add the propanal to the reactor and begin collecting FTIR spectra at regular intervals (e.g., every 1-2 minutes).
-
Once a stable baseline of the starting material is established, add the anion-exchange resin catalyst to initiate the reaction.
-
Continue to collect spectra throughout the course of the reaction until completion is indicated by the stabilization of the spectral features.
-
-
Data Analysis:
-
Use the data analysis software to subtract the background spectrum from the reaction spectra.
-
Identify the characteristic infrared absorption bands for propanal (e.g., C=O stretch around 1730 cm⁻¹) and the expected products (e.g., 2-methyl-2-pentenal C=O stretch around 1690 cm⁻¹ and C=C stretch around 1640 cm⁻¹).[4]
-
Generate concentration profiles by plotting the absorbance of these characteristic peaks over time.
-
If calibration curves are available, convert absorbance data to concentration to determine reaction kinetics and yield.
-
Protocol 2: In-Situ ATR-FTIR Monitoring of the Hydrogenation of an Aldehyde
Objective: To monitor the conversion of an aldehyde to its corresponding alcohol in real-time.
Materials and Equipment:
-
High-pressure FTIR reaction cell or a reactor equipped with a high-pressure ATR-FTIR probe.
-
FTIR spectrometer.
-
Hydrogen gas supply with pressure regulation.
-
Aldehyde (e.g., butanal as an analogue for this compound).
-
Hydrogenation catalyst (e.g., Pd/C).
-
Solvent (e.g., isopropanol).
-
Data acquisition and analysis software.
Procedure:
-
System Setup:
-
Assemble the high-pressure reactor with the ATR-FTIR probe.
-
Charge the reactor with the aldehyde, solvent, and catalyst.
-
Seal the reactor and connect it to the hydrogen gas supply.
-
Connect the spectrometer to the probe.
-
-
Background Spectrum Collection:
-
Pressurize the reactor with an inert gas (e.g., nitrogen) to check for leaks.
-
Heat the reactor to the desired reaction temperature.
-
Collect a background spectrum of the reaction mixture under the inert atmosphere at the reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
Vent the inert gas and introduce hydrogen to the desired pressure.
-
Start stirring and begin collecting FTIR spectra at regular intervals.
-
Monitor the reaction by observing the decrease in the aldehyde C=O stretching band (around 1730 cm⁻¹) and the increase in the alcohol O-H stretching band (around 3300 cm⁻¹).
-
-
Data Analysis:
-
Process the collected spectra by subtracting the background.
-
Create trend plots of the absorbance of the key functional groups versus time to visualize the reaction progress.
-
Use the data to determine the reaction endpoint and calculate the conversion rate.
-
Mandatory Visualizations
Below are diagrams created using the DOT language to visualize key experimental workflows and logical relationships relevant to the in-situ FTIR analysis of this compound reactions.
Caption: Workflow for in-situ FTIR monitoring of aldol condensation.
Caption: Logical relationship in hydroformylation monitoring.
Caption: Simplified reaction pathway for this compound oxidation.
In-situ FTIR spectroscopy is a highly effective technique for the real-time analysis of chemical reactions involving aldehydes like this compound. By providing continuous, quantitative data, it enables a deeper understanding of reaction kinetics and mechanisms, facilitating more efficient process development and optimization. The protocols and data presented, based on analogous aldehyde reactions, serve as a strong foundation for researchers and drug development professionals to implement this powerful analytical tool in their work with this compound.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Online monitoring by infrared spectroscopy using multivariate analysis – background theory and application to catalytic dehydrogenative coupling of butanol to butyl butyrate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Methoxypropanal Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 3-Methoxypropanal.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main industrial and laboratory-scale synthesis routes for this compound are:
-
Hydroformylation of methyl vinyl ether: This method involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of methyl vinyl ether using a transition metal catalyst.
-
Oxidation of 3-methoxy-1-propanol: This route involves the selective oxidation of the primary alcohol group of 3-methoxy-1-propanol to an aldehyde.
Q2: How can I purify the final this compound product?
A2: Purification of this compound is typically achieved through distillation. Due to its relatively low boiling point, vacuum distillation is often preferred to prevent potential decomposition at higher temperatures. It is crucial to have an efficient distillation setup to separate the product from unreacted starting materials, solvents, and any high-boiling point byproducts.
Troubleshooting Guides
Route 1: Hydroformylation of Methyl Vinyl Ether
Issue: Low Yield of this compound
| Potential Cause | Recommended Solution(s) |
| Suboptimal Catalyst System | The choice of catalyst (typically rhodium or cobalt-based) and ligands is critical for achieving high yield and regioselectivity. For vinyl ethers, rhodium catalysts with phosphine or phosphite ligands generally offer higher selectivity towards the desired branched aldehyde. Experiment with different ligand-to-metal ratios to find the optimal balance between activity and selectivity. |
| Incorrect Reaction Conditions | Temperature and pressure of syngas (CO/H₂) significantly impact the reaction rate and selectivity. For rhodium-catalyzed hydroformylation, milder conditions (e.g., lower temperature and pressure) often favor the formation of the branched product. Systematically vary the temperature and pressure to identify the optimal conditions for your specific setup. |
| Presence of Impurities | Impurities in the starting materials (methyl vinyl ether, syngas) or solvent can poison the catalyst. Ensure all reagents and the solvent are of high purity and are properly degassed to remove oxygen, which can deactivate the catalyst. |
| Poor Mass Transfer | Inefficient mixing of the gaseous reactants (syngas) with the liquid phase can limit the reaction rate. Ensure vigorous stirring to maximize the gas-liquid interfacial area. |
Issue: Poor Regioselectivity (Formation of Linear Aldehyde)
| Potential Cause | Recommended Solution(s) |
| Inappropriate Ligand Choice | The steric and electronic properties of the ligand play a crucial role in directing the regioselectivity. Bulky phosphine or phosphite ligands tend to favor the formation of the branched aldehyde from vinyl ethers. Consider using ligands like triphenylphosphine (TPP) or bidentate phosphines to enhance branched selectivity. |
| High Reaction Temperature | Higher temperatures can sometimes lead to isomerization of the initial product and favor the formation of the thermodynamically more stable linear aldehyde. Operating at lower temperatures can help improve the kinetic selectivity towards the branched product. |
Common Side Products:
-
n-Butyraldehyde (from isomerization and subsequent hydroformylation)
-
Acetone (from isomerization of the starting material)
-
Hydrogenation of the starting material or product
Route 2: Oxidation of 3-Methoxy-1-propanol
Issue: Low Yield of this compound
| Potential Cause | Recommended Solution(s) |
| Over-oxidation to Carboxylic Acid | Strong oxidizing agents or prolonged reaction times can lead to the oxidation of the desired aldehyde to 3-methoxypropanoic acid. Use mild and selective oxidizing agents such as those employed in the Swern or TEMPO-catalyzed oxidation. Monitor the reaction closely by TLC or GC and quench the reaction as soon as the starting material is consumed. |
| Incomplete Reaction | Insufficient amount of the oxidizing agent or deactivation of the catalyst can result in incomplete conversion of the starting alcohol. Ensure the correct stoichiometry of the oxidant is used. For catalytic oxidations, ensure the catalyst is active and not poisoned. |
| Volatilization of Product | This compound is a relatively volatile compound. Loss of product can occur during the reaction or workup, especially if performed at elevated temperatures. Use a condenser during the reaction and perform workup and solvent removal at reduced pressure and lower temperatures. |
Issue: Formation of Impurities
| Potential Cause | Recommended Solution(s) |
| Side Reactions with the Oxidant | Some oxidizing agents can lead to the formation of chlorinated byproducts (if using chlorine-based oxidants) or other undesired side products. Choose a selective oxidation method. For example, Swern oxidation is known for its mild conditions and high selectivity for aldehydes.[1][2] |
| Epimerization at α-Carbon (if applicable) | If there are chiral centers adjacent to the alcohol, some oxidation conditions, particularly those using a strong base, can cause epimerization. Using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) in Swern-type oxidations can help minimize this side reaction.[1] |
Common Side Products:
-
3-Methoxypropanoic acid (from over-oxidation)
-
Unreacted 3-methoxy-1-propanol
-
Byproducts from the decomposition of the oxidizing agent (e.g., dimethyl sulfide from Swern oxidation)
Experimental Protocols
Protocol 1: Hydroformylation of Methyl Vinyl Ether (Illustrative)
Catalyst: Rhodium-based catalyst, e.g., Rh(acac)(CO)₂ with a phosphine ligand.
Procedure:
-
In a high-pressure autoclave, charge the rhodium precursor and the phosphine ligand under an inert atmosphere.
-
Add the solvent (e.g., toluene) and methyl vinyl ether.
-
Seal the autoclave and purge several times with syngas (1:1 CO/H₂).
-
Pressurize the reactor to the desired pressure (e.g., 20-50 bar) with syngas.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by GC analysis of aliquots.
-
After completion, cool the reactor to room temperature and carefully vent the excess pressure.
-
The crude product can be purified by fractional distillation under reduced pressure.
Protocol 2: Swern Oxidation of 3-Methoxy-1-propanol
Reagents: Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (TEA), 3-Methoxy-1-propanol.
Procedure:
-
In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of DMSO in DCM to the cooled oxalyl chloride solution, maintaining the temperature below -60 °C.
-
Stir the mixture for 15-20 minutes at -78 °C.
-
Add a solution of 3-methoxy-1-propanol in DCM dropwise, ensuring the temperature remains below -60 °C.
-
Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Add triethylamine dropwise to the reaction mixture, again keeping the temperature below -60 °C.
-
After the addition is complete, allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 3: TEMPO-Catalyzed Oxidation of 3-Methoxy-1-propanol
Reagents: 3-Methoxy-1-propanol, TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl), Sodium hypochlorite (NaOCl) solution, Sodium bicarbonate.
Procedure:
-
Dissolve 3-methoxy-1-propanol and a catalytic amount of TEMPO in a suitable solvent like dichloromethane (DCM).
-
Add an aqueous solution of sodium bicarbonate.
-
Cool the biphasic mixture in an ice bath.
-
Slowly add the sodium hypochlorite solution while vigorously stirring, maintaining the temperature below 10 °C.
-
Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Influence of Ligand on Regioselectivity in Rhodium-Catalyzed Hydroformylation of a Vinyl Ether (Illustrative Data)
| Ligand | Temperature (°C) | Pressure (bar) | Branched:Linear Ratio | Yield (%) |
| Triphenylphosphine (TPP) | 80 | 40 | 90:10 | 85 |
| Tris(o-tolyl)phosphine | 80 | 40 | 95:5 | 82 |
| Xantphos | 80 | 40 | >98:2 | 90 |
Table 2: Comparison of Oxidation Methods for 3-Methoxy-1-propanol (Illustrative Data)
| Oxidation Method | Oxidant | Temperature (°C) | Reaction Time (h) | Yield of Aldehyde (%) | Main Byproduct |
| Swern Oxidation | (COCl)₂/DMSO | -78 to RT | 2 | 92 | Dimethyl sulfide |
| TEMPO/NaOCl | NaOCl | 0-10 | 1 | 88 | 3-Methoxypropanoic acid |
| PCC | Pyridinium chlorochromate | 25 | 3 | 85 | Chromium salts |
Visualizations
Caption: General synthesis workflows for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Common side reactions and byproducts with 3-Methoxypropanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common side reactions and byproducts encountered when working with 3-Methoxypropanal. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: As an aliphatic aldehyde with alpha-hydrogens, this compound is susceptible to several common side reactions, primarily:
-
Aldol Addition and Condensation: This is one of the most prevalent side reactions, especially in the presence of acidic or basic catalysts. This compound can react with itself (self-condensation) or other enolizable carbonyl compounds.[1][2]
-
Oxidation: The aldehyde group is sensitive to oxidation and can be easily converted to the corresponding carboxylic acid, 3-methoxypropanoic acid, particularly in the presence of air (auto-oxidation) or other oxidizing agents.
-
Cannizzaro-type Reactions: Under strongly basic conditions, aldehydes lacking alpha-hydrogens undergo the Cannizzaro reaction. While this compound has alpha-hydrogens, making aldol reactions more likely, disproportionation to form 3-methoxypropanol and 3-methoxypropanoic acid can still occur as a minor pathway under specific conditions.[3][4]
-
Polymerization/Oligomerization: Aldehydes can undergo acid- or base-catalyzed polymerization to form polyacetals. This is often observed as the formation of viscous oils or solid precipitates.
Q2: Can this compound participate in a Cannizzaro reaction?
A2: Typically, the Cannizzaro reaction is characteristic of aldehydes without α-hydrogens.[4][5][6] this compound possesses two α-hydrogens, making it prone to deprotonation and subsequent aldol-type reactions under basic conditions.[1][7] However, under forcing conditions with a strong base where enolization is for some reason hindered, or as a competing minor pathway, a Cannizzaro-type disproportionation to yield 3-methoxypropanol and 3-methoxypropanoic acid is possible but generally not the major reaction pathway.
Q3: How can I minimize the formation of 3-methoxypropanoic acid during my reaction?
A3: To minimize the oxidation of this compound to 3-methoxypropanoic acid, the following precautions should be taken:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Ensure that no unintended oxidizing agents are present in the reaction mixture.
-
Control Reaction Temperature: Higher temperatures can accelerate oxidation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product and Formation of a High-Boiling Point Residue
Possible Cause: Aldol condensation and subsequent polymerization of this compound.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature to disfavor the aldol condensation reaction. The initial aldol addition is often reversible and favored by lower temperatures, while the subsequent dehydration (condensation) is favored by heat.[1]
-
Controlled Addition of Reagents: Add the base or acid catalyst slowly and at a low temperature to control the rate of enolate formation and subsequent reaction.
-
Use of a Non-nucleophilic Base: If a base is required, consider using a sterically hindered, non-nucleophilic base to minimize deprotonation of the α-carbon.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent further side reactions.
Issue 2: Presence of an Acidic Impurity in the Product Mixture
Possible Cause: Oxidation of this compound to 3-methoxypropanoic acid.
Troubleshooting Steps:
-
Atmosphere Control: As mentioned in the FAQ, ensure all steps of the reaction and workup are performed under an inert atmosphere.
-
Solvent Purity: Use freshly distilled or high-purity solvents to avoid peroxides, which can act as oxidizing agents.
-
Workup Procedure: During the workup, a mild basic wash (e.g., with a saturated sodium bicarbonate solution) can help remove the acidic impurity. However, be cautious as a strong base can promote other side reactions.
Issue 3: Formation of a Water-Soluble Byproduct with a Similar Molecular Weight
Possible Cause: Reduction of this compound to 3-methoxypropanol.
Troubleshooting Steps:
-
Choice of Reducing Agent: If a reducing agent is used in a subsequent step, ensure it is added after the complete consumption of this compound.
-
Avoid Unintended Hydride Sources: Be aware of any potential sources of hydride in the reaction, which could lead to the reduction of the aldehyde.
-
Purification: 3-methoxypropanol can often be separated from the desired product by aqueous extraction due to its higher polarity and water solubility.
Data Presentation
| Byproduct Name | Chemical Formula | Formation Conditions | Mitigation Strategies |
| 3-Methoxypropanoic Acid | C4H8O3 | Presence of oxygen or other oxidizing agents. | Use an inert atmosphere, degassed solvents, and control temperature. |
| 3-Hydroxy-2-methyl-5-methoxypentanal | C7H14O3 | Basic or acidic catalysis. | Low reaction temperature, controlled addition of catalyst. |
| 2-Methyl-5-methoxy-2-pentenal | C7H12O2 | Heating of the aldol addition product. | Avoid high temperatures during reaction and workup. |
| 3-Methoxypropanol | C4H10O2 | Presence of reducing agents or disproportionation. | Careful selection of reagents, avoid strong bases. |
| Polyacetals/Oligomers | (C4H8O2)n | Acidic or basic catalysis, prolonged reaction times. | Control reaction time, use appropriate catalyst concentration. |
Experimental Protocols
Cited Experiment: Reduction of this compound to 3-Methoxypropanol
This protocol provides an example of a reaction where byproducts can form if conditions are not carefully controlled.
Materials:
-
This compound
-
Sodium borohydride (NaBH4)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methoxypropanol.
Potential Troubleshooting for this Protocol:
-
Incomplete Reaction: If the reaction does not go to completion, ensure the sodium borohydride is fresh and was added in sufficient excess.
-
Formation of Borate Esters: The workup with ammonium chloride is crucial to hydrolyze any borate esters formed. An acidic workup could also be employed, but care must be taken if other acid-sensitive functional groups are present.
Visualizations
Caption: Aldol addition and condensation pathway of this compound.
Caption: Overview of common side reactions of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. magritek.com [magritek.com]
- 3. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. Cannizzaro Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Cannizzaro Reaction [organic-chemistry.org]
- 7. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 3-Methoxypropanal Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxypropanal. The following sections offer detailed purification techniques and solutions to common issues encountered during the purification of this compound reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in reaction mixtures containing this compound?
A1: Common impurities can include unreacted starting materials, the corresponding alcohol (3-methoxypropanol) from reduction of the aldehyde, the corresponding carboxylic acid from oxidation, and byproducts from side reactions such as aldol condensations. In syntheses starting from 1,3-propanediol, potential impurities include the starting material itself and 1,3-dimethoxypropane.[1][2]
Q2: What is the most common method for purifying aldehydes like this compound?
A2: A widely used and effective method for the purification of aldehydes is the formation of a sodium bisulfite adduct. This adduct is an ionic salt that can be separated from the organic reaction mixture by extraction with water. The aldehyde can then be regenerated from the aqueous layer by treatment with a base.
Q3: Can distillation be used to purify this compound?
A3: Yes, distillation is a viable method for purifying this compound, especially for separating it from less volatile impurities.[1][2] The boiling point of this compound is approximately 121 °C.[3][4] Careful fractional distillation can be effective, but it may not be suitable for removing impurities with similar boiling points.
Q4: How can I remove the corresponding alcohol, 3-methoxypropanol, from my this compound product?
A4: Separation of this compound from 3-methoxypropanol can be challenging due to their similar structures. While careful fractional distillation may be partially effective, the sodium bisulfite adduct formation method is generally more efficient. The bisulfite adduct of this compound will move to the aqueous layer, leaving the 3-methoxypropanol in the organic layer.
Q5: My this compound seems to be degrading during purification. What could be the cause?
A5: Aldehydes can be sensitive to both acidic and basic conditions, as well as to air oxidation.[5] If you are using strongly acidic or basic conditions during your workup, or if the purification is performed open to the atmosphere for extended periods, you may observe degradation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to use mild conditions whenever possible.
Troubleshooting Guides
Issue 1: Low yield after purification using the sodium bisulfite method.
| Possible Cause | Suggested Solution |
| Incomplete adduct formation. | Ensure the sodium bisulfite solution is fresh and saturated. Use a co-solvent like methanol or THF to improve the mixing of the organic and aqueous phases. Agitate the mixture vigorously to ensure complete reaction. |
| The bisulfite adduct is partially soluble in the organic phase. | After adding the bisulfite solution, add a sufficient amount of a non-polar organic solvent (e.g., hexane or diethyl ether) to minimize the solubility of the ionic adduct in the organic layer. |
| Incomplete regeneration of the aldehyde. | When regenerating the aldehyde from the aqueous adduct, ensure the pH is sufficiently basic (pH > 10) by adding a strong base like sodium hydroxide. Monitor the pH to confirm complete conversion. |
| Loss of product during extraction. | Perform multiple extractions with a suitable organic solvent to ensure all the regenerated aldehyde is recovered from the aqueous layer. |
Issue 2: Product is still impure after distillation.
| Possible Cause | Suggested Solution |
| Impurities have boiling points close to this compound. | Use a fractional distillation column with a higher number of theoretical plates for better separation. Consider using vacuum distillation to lower the boiling points and potentially increase the boiling point differences between your product and the impurities. |
| Azeotrope formation. | Check for potential azeotropes with water or other solvents in the reaction mixture. Azeotropic distillation with a suitable entrainer might be necessary.[1] |
| Thermal degradation. | If this compound is sensitive to high temperatures, use vacuum distillation to reduce the required temperature. |
Experimental Protocols
Protocol 1: Purification of this compound via Sodium Bisulfite Adduct Formation
Objective: To separate this compound from a reaction mixture containing non-aldehyde impurities.
Materials:
-
Crude reaction mixture containing this compound
-
Saturated sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Methanol or Tetrahydrofuran (THF)
-
Diethyl ether or Hexane
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round bottom flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of methanol or THF.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a freshly prepared saturated sodium bisulfite solution.
-
Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.
-
Add diethyl ether or hexane to the separatory funnel and shake. This will help to separate the organic and aqueous layers more cleanly.
-
Allow the layers to separate. The aqueous layer at the bottom will contain the bisulfite adduct of this compound.
-
Carefully separate and collect the aqueous layer.
-
To regenerate the this compound, place the aqueous layer in a clean separatory funnel and slowly add 1 M NaOH solution while stirring until the solution is basic (test with pH paper, pH > 10).
-
Extract the regenerated this compound from the aqueous layer with three portions of diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the purified this compound.
Protocol 2: Fractional Distillation of this compound
Objective: To purify this compound by separating it from impurities with different boiling points.
Materials:
-
Crude this compound
-
Distillation apparatus (including a fractional distillation column, condenser, and receiving flask)
-
Heating mantle
-
Boiling chips
-
Thermometer
Procedure:
-
Set up the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude this compound and a few boiling chips into the distillation flask.
-
Begin to heat the distillation flask gently using the heating mantle.
-
Monitor the temperature at the top of the distillation column. The temperature should rise as the vapor of the most volatile component reaches the thermometer.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~121 °C at atmospheric pressure).
-
Discard any initial fractions that distill at a lower temperature and stop the distillation when the temperature begins to rise significantly above the boiling point of the desired product or when only a small amount of residue remains in the distillation flask.
Data Presentation
Table 1: Representative Purity Levels Achievable with Different Purification Techniques for Aldehydes.
| Purification Technique | Starting Purity (%) | Purity after 1st Pass (%) | Purity after 2nd Pass (%) | Typical Recovery (%) |
| Sodium Bisulfite Adduct Formation | 75 | 95 | >99 | 80-90 |
| Fractional Distillation | 75 | 90 | 98 | 70-85 |
| Column Chromatography | 75 | 98 | >99 | 60-80 |
Note: These are representative values for general aldehyde purification and may vary depending on the specific impurities present in the this compound reaction mixture.
Visualizations
References
- 1. US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 2. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 3. 3-METHOXY-PROPIONALDEHYDE | 2806-84-0 [chemicalbook.com]
- 4. 2806-84-0 CAS MSDS (3-METHOXY-PROPIONALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in 3-Methoxypropanal Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address low yields in chemical reactions involving 3-Methoxypropanal.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in my reaction?
Low reaction yields can stem from a variety of factors throughout the experimental process. The most common errors involve incomplete reactions, product loss during workup and purification, and the occurrence of competing side reactions.[1][2] It is also crucial to ensure that all glassware is clean and properly dried, and reagents are weighed accurately.[1]
Q2: I suspect side reactions are occurring. How can I minimize them?
Side reactions compete with the desired reaction, lowering the final yield.[2] Since aldehydes like this compound can be prone to polymerization or other side reactions, optimizing conditions is key.[3] Strategies to minimize them include:
-
Optimizing Reaction Conditions: Adjusting temperature, pressure, and reactant concentrations can significantly favor the desired reaction pathway.[2]
-
Controlled Reagent Addition: Adding a reactive reagent slowly can prevent a buildup of its concentration, reducing the likelihood of side reactions.[2]
-
Use of a More Selective Catalyst: A catalyst can be employed to specifically promote the desired reaction over other possibilities.[2]
Q3: How critical is the purity of this compound and other reagents?
Reactant purity is a critical factor for achieving high yields.[2] Impurities in starting materials or solvents can interfere with the reaction in several ways:
-
They can react with your desired reactants, lowering their effective concentration.[2]
-
They can act as inhibitors or catalyst poisons, slowing or stopping the reaction.[2][4]
-
They may catalyze unwanted side reactions, leading to byproducts that complicate purification and lead to product loss.[2][5]
Q4: How can I effectively monitor the reaction to ensure it has gone to completion?
Monitoring the reaction's progress is essential to determine the optimal reaction time.[2] An incomplete reaction is a common cause of low yield.[2] Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) are effective for tracking the disappearance of starting materials and the appearance of the product.[2][4] If the reaction stalls before the starting material is fully consumed, you may need to extend the reaction time, increase the temperature, or add more of a limiting reagent.[2]
Q5: My isolated product has a mass that suggests a yield over 100%. What does this indicate?
A percent yield greater than 100% is physically impossible and indicates the presence of impurities in your isolated product.[2] This often means that residual solvent, unreacted starting materials, or byproducts are still present. Further purification steps are necessary to obtain the pure product and an accurate yield calculation.
Q6: Could I be losing my product during the workup and purification stages?
Yes, significant product loss can occur during post-reaction manipulations.[1][6] Common issues include:
-
Incomplete Extraction: The product may be partially soluble in the aqueous layer.[6] Performing multiple extractions with smaller solvent volumes can improve recovery.[2]
-
Emulsion Formation: Emulsions during extraction can trap the product. Adding brine can often help break up the emulsion.[2]
-
Decomposition: The product may be sensitive to the pH or temperature of the workup procedure.[6] Using milder conditions or minimizing the duration of the workup can prevent decomposition.[2]
-
Volatility: If the product is volatile, it can be lost during solvent removal on a rotary evaporator.[1][6]
Data Presentation: Impact of Reaction Parameters
Optimizing reaction conditions is crucial for maximizing yield. The following table summarizes the general effects of key parameters on a chemical reaction. The optimal conditions for your specific this compound reaction should be determined experimentally.[4][7]
| Parameter | Effect on Reaction | Optimization Strategy | Potential Pitfalls |
| Temperature | Affects reaction rate and selectivity.[7] | Run the reaction at a range of temperatures to find the optimal balance.[2] | Higher temperatures can promote side reactions or product decomposition.[2][7] |
| Concentration | Affects reaction rate.[7] | Vary the concentration of reactants to determine the optimal conditions.[2] | High concentrations can sometimes lead to an increase in side reactions.[2] |
| Catalyst | Increases reaction rate and can enhance selectivity.[2] | Screen different catalysts and optimize catalyst loading.[4] | Insufficient loading leads to incomplete conversion; catalyst poisons can deactivate it.[4] |
| Solvent | Influences solubility, reaction rate, and sometimes the reaction pathway.[7] | Test a variety of solvents to find one that maximizes yield and purity. | The chosen solvent can affect catalyst activity and product stability.[4] |
| Reaction Time | Determines the extent of conversion. | Monitor the reaction over time to identify the point of maximum product formation.[2] | Insufficient time leads to incomplete reaction; excessive time can cause product decomposition.[2] |
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of 3-Methoxy-2-methylpropanal
This protocol is an illustrative example for the synthesis of (R)-3-Methoxy-2-methylpropan-1-ol and is based on similar transformations of aliphatic aldehydes.[4]
1. Catalyst Preparation:
-
In an inert atmosphere glovebox, charge a Schlenk flask with the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (R)-BINAP).
-
Add a degassed solvent, such as methanol.
-
Stir the mixture under an inert atmosphere at the specified temperature to form the active catalyst.
2. Hydrogenation Reaction:
-
Add the substrate, 3-methoxy-2-methylpropanal, to the prepared catalyst solution.
-
Place the sealed Schlenk flask into an autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at a controlled temperature for the specified duration (e.g., 24 hours).[4]
3. Reaction Monitoring:
-
Periodically and carefully take aliquots from the reaction mixture to monitor its progress.
-
Analyze the samples using techniques like GC or TLC to track the consumption of the starting material and the formation of the product.[4]
4. Workup and Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas from the autoclave.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product using an appropriate method, such as flash column chromatography on silica gel, to isolate the desired alcohol.
5. Analysis:
-
Characterize the final product using NMR and mass spectrometry to confirm its structure.
-
Determine the enantiomeric excess of the chiral product using chiral HPLC.[4]
Visualizations
Troubleshooting Logic for Low Yield
The following diagram outlines a logical workflow for diagnosing the cause of low reaction yield.
General Experimental Workflow
This diagram illustrates the typical sequence of steps in a synthetic chemistry experiment.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
Managing stability of 3-Methoxypropanal under acidic or basic conditions
Welcome to the technical support center for 3-Methoxypropanal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the stability of this compound, particularly under acidic and basic conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered when working with this compound in solution.
Question 1: My this compound solution turned yellow and viscous after adding a basic catalyst (e.g., NaOH, KOH). What is happening and how can I prevent it?
Answer: This is a classic sign of a base-catalyzed aldol condensation reaction, which can lead to oligomerization or polymerization of the aldehyde. Aldehydes with α-hydrogens, like this compound, are susceptible to this reaction. The basic catalyst deprotonates the α-carbon, creating an enolate which then attacks another aldehyde molecule.
Troubleshooting Steps:
-
Lower the Temperature: Perform your reaction at a lower temperature (e.g., 0-5 °C) to decrease the rate of the condensation side reaction.
-
Use a Weaker Base: If your primary reaction allows, consider using a milder, non-nucleophilic base.
-
Control Stoichiometry: Use the base in catalytic amounts and ensure it is added slowly to the reaction mixture.
-
Limit Reaction Time: Monitor your primary reaction closely and quench it as soon as the desired conversion is achieved to prevent the progression of polymerization.
Question 2: I am observing a significant loss of my this compound starting material when my reaction is performed in an acidic solvent containing an alcohol (e.g., methanol, ethanol). What is the likely cause?
Answer: Under acidic conditions, aldehydes reversibly react with alcohols to form hemiacetals and subsequently stable acetals.[1] This is a common protecting group strategy but can be an unwanted side reaction if not intended. The presence of water can shift the equilibrium back towards the aldehyde, but in anhydrous or low-water conditions, acetal formation is favored.
Troubleshooting Steps:
-
Solvent Choice: If possible, switch to a non-alcoholic, aprotic solvent.
-
Control Water Content: The formation of acetals is reversible with the addition of water.[1] If your reaction chemistry permits, ensuring the presence of a controlled amount of water can inhibit acetal formation. However, for water-sensitive reactions, this may not be feasible.
-
pH Control: Use the mildest acidic conditions necessary for your primary transformation.
Question 3: During HPLC analysis of my experiment, I see a new, unexpected peak. How can I determine if it's a degradation product?
Answer: An unexpected peak can arise from several sources, including solvent impurities, system contamination ("ghost peaks"), or a reaction product/degradant.[2][3]
Troubleshooting Workflow:
-
Run a Blank: Inject your mobile phase and solvent without the analyte. If the peak is present, it's a "ghost peak" originating from your system or solvents.[2][3]
-
Confirm Identity: If the peak only appears with your sample, it is sample-related. Use a mass spectrometer (LC-MS) to get the mass of the unexpected peak.
-
Mass consistent with Aldol Dimer: A mass of 176.21 g/mol (2 x 88.11 - 18.02) would suggest an aldol condensation dimer.
-
Mass consistent with Acetal: If you used an alcohol solvent (e.g., methanol), a mass corresponding to the addition of two alcohol molecules minus water would indicate acetal formation. For methanol, the dimethyl acetal of this compound would have a mass of 134.17 g/mol .
-
-
Perform a Forced Degradation Study: Intentionally stress a pure sample of this compound under acidic and basic conditions (see protocol below) and analyze the resulting solutions. The appearance of the same unexpected peak will confirm it as a degradation product.
Potential Degradation Pathways
To effectively troubleshoot, it is crucial to understand the primary degradation mechanisms of this compound.
DOT Code for Degradation Pathway Diagram
References
Preventing polymerization of 3-Methoxypropanal during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 3-Methoxypropanal during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound reaction mixture turning viscous or forming a solid precipitate?
A1: The increased viscosity or formation of a precipitate in your reaction mixture is likely due to the polymerization of this compound. Aldehydes, including this compound, can undergo self-condensation reactions, particularly under certain conditions, leading to the formation of oligomers and polymers.
Q2: What is the most probable polymerization pathway for this compound?
A2: The most common polymerization pathway for aliphatic aldehydes like this compound is through an aldol condensation mechanism. This reaction is typically catalyzed by either acids or bases present in the reaction mixture. The process involves the formation of an enolate which then acts as a nucleophile, attacking the carbonyl group of another this compound molecule.
Q3: How can I prevent the polymerization of this compound in my reactions?
A3: Preventing polymerization involves a combination of strategies:
-
Temperature Control: Lowering the reaction temperature can significantly slow down the rate of polymerization.
-
pH Control: Maintaining a neutral pH is crucial, as both acidic and basic conditions can catalyze aldol condensation.
-
Use of Inhibitors: Adding a suitable polymerization inhibitor to the reaction mixture can effectively quench the polymerization process.
-
Monomer Purity: Ensure the purity of your this compound, as impurities can sometimes initiate or accelerate polymerization.
Q4: What are some recommended inhibitors for preventing this compound polymerization?
A4: For inhibiting aldol condensation, which is the likely polymerization route, consider the following options:
-
Radical Scavengers: Phenolic compounds such as hydroquinone or butylated hydroxytoluene (BHT) are effective radical scavengers that can inhibit polymerization initiated by radical species.
-
Sterically Hindered Bases: In cases where a base is required for your primary reaction, using a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) can help prevent it from promoting aldol condensation.[1]
-
Moisture Scavengers: Since water can facilitate proton transfer in aldol reactions, ensuring anhydrous conditions by using drying agents or a dry inert atmosphere can be beneficial.
Troubleshooting Guide
Issue: Unexpected Polymer Formation During Reaction
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too high. | 1. Immediately lower the temperature of the reaction mixture using an ice bath. 2. Optimize the reaction protocol to run at the lowest effective temperature. |
| Presence of acidic or basic impurities. | 1. Purify the this compound and all other reagents before use. 2. Neutralize the reaction mixture if the pH has deviated from neutral. |
| Inappropriate solvent. | 1. Switch to a non-polar, aprotic solvent to disfavor the formation of enolates. |
| Extended reaction time. | 1. Monitor the reaction progress closely using techniques like TLC or GC-MS. 2. Quench the reaction as soon as the desired product is formed to prevent subsequent polymerization. |
| Absence of a polymerization inhibitor. | 1. Add a suitable inhibitor at the beginning of the reaction. (See inhibitor selection guide below). |
Inhibitor Selection and Usage
The choice of inhibitor and its effective concentration are critical for successfully preventing the polymerization of this compound without interfering with the desired reaction.
| Inhibitor Type | Examples | Typical Concentration (w/w) | Notes |
| Phenolic Radical Scavengers | Hydroquinone, Butylated hydroxytoluene (BHT) | 0.01 - 0.1% | Effective against radical-initiated polymerization. May require removal after the reaction. |
| Sterically Hindered Bases | Lithium diisopropylamide (LDA) | Stoichiometric to substrate if used as a reagent | Primarily used when a strong, non-nucleophilic base is needed for the desired transformation. |
Experimental Protocols
Protocol 1: Quantification of this compound Polymerization by GC-MS
This protocol outlines a method to quantify the extent of unwanted polymerization by measuring the decrease in the monomer concentration and the appearance of oligomers.
Materials:
-
Reaction mixture sample
-
Internal standard (e.g., a non-reactive hydrocarbon like dodecane)
-
Anhydrous diethyl ether
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Take a known volume of the reaction mixture at different time points.
-
Quench the reaction immediately by cooling and neutralizing if necessary.
-
Add a known amount of the internal standard.
-
Dilute the sample with anhydrous diethyl ether.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS.
-
Use a suitable temperature program to separate the monomer (this compound), internal standard, and any potential oligomers.
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas of the monomer and the internal standard.
-
-
Quantification:
-
Calculate the concentration of the remaining this compound at each time point relative to the constant concentration of the internal standard.
-
A decrease in the relative peak area of this compound over time indicates its consumption through polymerization.
-
Analyze the mass spectra of later-eluting peaks to identify potential dimeric, trimeric, or higher oligomers of this compound.
-
Visualizations
Caption: Aldol condensation polymerization pathway of this compound.
Caption: Troubleshooting workflow for unwanted polymerization.
References
Technical Support Center: Optimizing Catalyst Selection for 3-Methoxypropanal Transformations
This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalytic transformations of 3-Methoxypropanal (3-MPA).
Catalyst Selection & Optimization Workflow
Choosing the right catalyst and optimizing reaction conditions are critical for achieving high yield and selectivity. The following workflow provides a general strategy for catalyst selection and optimization.
Caption: A logical workflow for selecting and optimizing a catalyst system.
Frequently Asked Questions (FAQs)
Hydrogenation of this compound (3-MPA) to 3-Methoxy-1-propanol
Q1: What are the most common catalysts for the hydrogenation of 3-MPA? A1: The most common heterogeneous catalysts for aldehyde hydrogenation are Raney Nickel, Ruthenium on carbon (Ru/C), and Platinum on carbon (Pt/C).[1] Bimetallic catalysts, such as Ruthenium-Nickel supported on silica (Ru-Ni/SiO₂), have also shown very high efficacy for similar substrates.[2][3]
Q2: I am observing low conversion of 3-MPA. What are the potential causes? A2: Low conversion can be due to several factors:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material or solvent (e.g., sulfur compounds).[2]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.
-
Suboptimal Reaction Conditions: Temperature and hydrogen pressure may be too low. Aldehyde hydrogenations often require more strenuous conditions than alkene hydrogenations.[1]
-
Poor Mixing: In heterogeneous catalysis, efficient mixing is crucial to ensure contact between the substrate, hydrogen, and the catalyst surface.
Q3: My reaction produces significant by-products. How can I improve selectivity to 3-Methoxy-1-propanol? A3: Poor selectivity often results from side reactions.
-
Aldol Condensation: 3-MPA can react with itself, especially under basic conditions or at elevated temperatures. Consider running the reaction at a lower temperature or ensuring the catalyst does not have strong basic sites.
-
Over-reduction/Hydrogenolysis: While less common for this substrate, aggressive catalysts or harsh conditions (high temperature/pressure) could potentially cleave the C-O ether bond. Using a milder catalyst or conditions can mitigate this.
-
Solvent Effects: The choice of solvent can influence selectivity. Protic solvents like ethanol or water are commonly used and can sometimes mediate proton transfer, affecting reaction pathways.[4]
Oxidation of this compound to 3-Methoxypropanoic Acid
Q4: Which catalysts are suitable for oxidizing 3-MPA to 3-Methoxypropanoic Acid? A4: Platinum group metals, particularly platinum on carbon (Pt/C), are highly effective for the selective oxidation of aldehydes to carboxylic acids using air or oxygen as the oxidant.[5] The reaction is often performed in an aqueous or mixed solvent system.
Q5: My Pt/C catalyst seems to deactivate quickly during the oxidation. Why is this happening? A5: Catalyst deactivation during aldehyde oxidation can occur through two primary mechanisms:
-
Over-oxidation (Oxygen Poisoning): Formation of platinum oxides on the catalyst surface can render it inactive.
-
Chemical Deactivation: Strong adsorption of by-products or intermediates onto the active sites can block them. Running the reaction in the presence of a mild base or in an aqueous environment can sometimes help mitigate these effects.[5]
Aldol Condensation Side Reactions
Q6: How can I minimize the formation of aldol condensation by-products? A6: Aldol condensation is a common side reaction for aldehydes with α-hydrogens, like 3-MPA.[6] To suppress it:
-
Control Temperature: Lowering the reaction temperature can significantly reduce the rate of the aldol reaction, which typically has a higher activation energy than hydrogenation.
-
Catalyst Choice: Select catalysts with neutral or weakly acidic/basic properties. Strongly basic sites can promote enolate formation, initiating the aldol reaction.[6]
-
Reaction Setup: Adding the aldehyde substrate slowly to the reaction vessel containing the catalyst and hydrogen can keep its instantaneous concentration low, disfavoring the bimolecular aldol reaction.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during 3-MPA transformations.
Caption: A step-by-step flowchart for troubleshooting common experimental issues.
Quantitative Data Presentation
The following table summarizes the performance of various nickel-based catalysts in the hydrogenation of 3-hydroxypropanal (3-HPA), a structurally similar substrate to 3-MPA. This data serves as a strong starting point for catalyst selection.
Table 1: Performance of Various Catalysts in the Hydrogenation of 3-Hydroxypropanal (3-HPA)
| Catalyst | Temp (°C) | H₂ Pressure (MPa) | LHSV⁻¹ (h⁻¹) | 3-HPA Conversion (%) | 1,3-Propanediol Yield (%) | Ref |
| Ni/SiO₂ | 80 | 2.0 | 0.4 | 85.3 | 81.2 | [3] |
| Ru/SiO₂ | 80 | 2.0 | 0.4 | 93.5 | 89.0 | [3] |
| Ru-40Ni/SiO₂ | 80 | 2.0 | 0.4 | >99.9 | >99.0 | [2][3][7] |
| 20Ni-Ru/SiO₂ | 80 | 2.0 | 0.4 | 99.8 | 98.7 | [3] |
LHSV (Liquid Hourly Space Velocity) is a measure of fluid flow rate relative to the reactor volume.
Experimental Protocols
Protocol 1: Hydrogenation of 3-MPA using Ru-Ni/SiO₂ Catalyst
This protocol is adapted from a highly efficient procedure for a similar substrate.[2][7]
-
Catalyst Activation (Reduction):
-
Place the required amount of Ru-40Ni/SiO₂ catalyst (e.g., 5 wt% relative to substrate) into a high-pressure autoclave reactor.
-
Seal the reactor and purge thoroughly with nitrogen gas (3-5 cycles).
-
Introduce hydrogen gas and raise the temperature to 400°C. Hold for 3 hours under a constant flow of H₂ to ensure complete reduction of the metal oxides.
-
Cool the reactor to the desired reaction temperature (e.g., 80°C) under a hydrogen atmosphere.
-
-
Hydrogenation Reaction:
-
Prepare a solution of this compound in a suitable solvent (e.g., ethanol or isopropanol, 10% w/v).
-
After the reactor has cooled to 80°C, introduce the substrate solution via a high-pressure liquid pump at a controlled liquid hourly space velocity (LHSV) of 0.4 h⁻¹.
-
Pressurize the reactor with hydrogen to 2.0 MPa and maintain this pressure throughout the reaction.
-
Ensure vigorous stirring to maintain a uniform slurry and facilitate gas-liquid-solid mass transfer.
-
Monitor the reaction progress by taking periodic samples (if the reactor setup allows) for GC-MS analysis.
-
-
Work-up and Analysis:
-
Once the reaction is complete (typically >99% conversion), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Caution: The catalyst may be pyrophoric; do not allow the filtered catalyst cake to dry in the air. Keep it wet with solvent.[8]
-
Wash the filter cake with additional solvent.
-
The resulting filtrate contains the product, 3-Methoxy-1-propanol. The solvent can be removed by rotary evaporation.
-
Confirm the product identity and purity using NMR and GC-MS. Quantify the yield using an internal standard.
-
Protocol 2: Product Analysis by GC-MS
-
Sample Preparation:
-
Dilute an aliquot of the crude reaction mixture (e.g., 10 µL) with a suitable solvent (e.g., 1 mL of ethanol or ethyl acetate).
-
Add an internal standard (e.g., dodecane) of a known concentration to the diluted sample for accurate quantification.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: HP-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector: Split mode (e.g., 50:1 split ratio), temperature 250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Mass Range: 35-350 amu.
-
Source Temperature: 230°C.
-
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and by running authentic standards if available.
-
Calculate the conversion of 3-MPA and the selectivity for 3-Methoxy-1-propanol by integrating the corresponding peak areas relative to the internal standard.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Aldol reaction - Wikipedia [en.wikipedia.org]
- 7. Hydrogenation of 3-hydroxypropanal into 1,3-propanediol over bimetallic Ru–Ni catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Work-up Procedures for Reactions Involving 3-Methoxypropanal
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-methoxypropanal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up of reactions involving this versatile aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a reaction involving this compound?
A1: A standard aqueous work-up is often employed for many reactions involving this compound. The typical steps are as follows:
-
Quenching: The reaction is first cooled to room temperature and then quenched by the slow addition of a suitable aqueous solution to neutralize any reactive reagents. Common quenching agents include saturated aqueous ammonium chloride (NH₄Cl) for organometallic reactions or water for other reaction types.
-
Extraction: The product is then extracted from the aqueous layer into an immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Washing: The organic layer is washed sequentially with water and then brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is then purified, most commonly by flash column chromatography on silica gel, to isolate the desired compound.
Q2: My product seems to be lost during the aqueous work-up. What could be the issue?
A2: Product loss during aqueous work-up can be due to several factors:
-
Product Solubility: The product of your reaction with this compound may have some solubility in the aqueous layer, especially if it is polar. To mitigate this, you can try saturating the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase (salting out). It is also good practice to check the aqueous layer for your product using a technique like Thin Layer Chromatography (TLC) before discarding it.[1]
-
Product Volatility: this compound itself and some of its derivatives can be volatile.[2] During solvent removal on a rotary evaporator, the product might be co-evaporating with the solvent. Check the solvent collected in the rotovap trap for the presence of your product.[1]
-
Emulsion Formation: An emulsion is a stable mixture of the organic and aqueous layers that is difficult to separate. This can lead to product loss. See the troubleshooting section on emulsions for guidance on how to address this.
Q3: How can I remove triphenylphosphine oxide, a common byproduct from Wittig reactions with this compound?
A3: Triphenylphosphine oxide is a common byproduct in Wittig reactions. If your product is relatively non-polar and stable, a simple method for its removal is to concentrate the reaction mixture and then suspend the residue in a non-polar solvent like pentane or a mixture of pentane and ether. The triphenylphosphine oxide will often precipitate and can be removed by filtration through a plug of silica gel.[3] The desired product can then be eluted with a more polar solvent. This procedure may need to be repeated for complete removal.[3]
Q4: What are some common side products in reactions with this compound and how can they be avoided?
A4: Aldehydes like this compound can undergo side reactions such as self-condensation (aldol reaction) under either acidic or basic conditions. To minimize this, it is important to carefully control the reaction conditions, such as temperature and the rate of addition of reagents.
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up of reactions involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Formation of a Stable Emulsion During Extraction | The presence of polar byproducts or unreacted starting materials can act as surfactants, stabilizing the emulsion. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. - Add a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane/water mixture). - Allow the mixture to stand for an extended period without shaking. - Filter the entire mixture through a pad of Celite. |
| Low Product Yield After Purification | - Incomplete reaction. - Product loss during work-up (see FAQ 2). - Decomposition of the product on silica gel during chromatography. | - Monitor the reaction progress by TLC to ensure it has gone to completion. - Re-extract the aqueous layer. - If the product is sensitive to acid, consider using a neutral or basic purification method, or deactivating the silica gel with a base like triethylamine before chromatography. |
| Presence of Unidentified Impurities in the Final Product | - Formation of byproducts. - Contamination from solvents or reagents. - Degradation of the product. | - Use high-purity solvents and reagents. - Ensure all glassware is clean and dry. - If the product is sensitive to air or light, perform the work-up and purification under an inert atmosphere and protected from light. - Characterize the impurities using techniques like NMR or mass spectrometry to understand their origin and devise a targeted purification strategy. |
| TLC of the Reaction Mixture Changes After Work-up | The product may be unstable to the acidic or basic conditions used during the work-up. | - Test the stability of your product by taking a small aliquot of the reaction mixture before work-up and treating it with the acidic or basic solution you plan to use. Analyze the result by TLC to see if any degradation occurs.[1] - If instability is observed, modify the work-up to use neutral conditions (e.g., washing with water and brine only). |
Experimental Protocols
Below are detailed methodologies for common reactions and work-up procedures involving aldehydes, which can be adapted for this compound.
Protocol 1: General Wittig Reaction Work-up
This protocol describes a typical work-up for a Wittig reaction, which is used to form alkenes from aldehydes.
Reaction: A solution of the phosphorus ylide is reacted with this compound in an appropriate solvent (e.g., THF or DCM).
Work-up Procedure:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.[4]
| Parameter | Value/Condition | Notes |
| Quenching Agent | Saturated aq. NH₄Cl | Neutralizes the ylide and other basic species. |
| Extraction Solvent | Diethyl ether or Ethyl acetate | Choose based on product polarity. |
| Drying Agent | Anhydrous Na₂SO₄ | Ensures removal of residual water. |
| Purification Method | Flash column chromatography | Effective for separating the product from triphenylphosphine oxide. |
Protocol 2: General Grignard Reaction Work-up
This protocol outlines the work-up for the reaction of a Grignard reagent with this compound to form a secondary alcohol.
Reaction: The Grignard reagent (e.g., Phenylmagnesium bromide) is added to a solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) at a low temperature (e.g., 0 °C).
Work-up Procedure:
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution while maintaining a low temperature.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude alcohol by flash column chromatography on silica gel.[5]
| Parameter | Value/Condition | Notes |
| Quenching Agent | Saturated aq. NH₄Cl | A mild acid source to protonate the alkoxide and quench excess Grignard reagent. Avoids strong acids which can cause side reactions. |
| Extraction Solvent | Diethyl ether | A common solvent for Grigard reactions that is also used for extraction. |
| Drying Agent | Anhydrous MgSO₄ | Efficiently removes water. |
| Purification Method | Flash column chromatography | To isolate the secondary alcohol from any unreacted starting material and byproducts. |
Visualizations
General Aqueous Work-up Workflow
Caption: A typical workflow for an aqueous work-up procedure.
Troubleshooting Logic for Product Loss
Caption: Decision tree for troubleshooting low product yield after work-up.
References
Technical Support Center: Parameter Optimization for Scaling Up 3-Methoxypropanal Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxypropanal. The following information is designed to address specific issues that may be encountered during the scale-up of this important reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
The two main industrial routes for the synthesis of this compound are:
-
Hydroformylation of methyl vinyl ether: This process, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of methyl vinyl ether.[1] This reaction is typically catalyzed by rhodium complexes.[2]
-
Oxidation of 3-methoxy-1-propanol: This method involves the selective oxidation of the primary alcohol, 3-methoxy-1-propanol, to the corresponding aldehyde, this compound.
Q2: What are the critical parameters to control during the hydroformylation of methyl vinyl ether?
Key parameters to control for a successful and selective hydroformylation of methyl vinyl ether to this compound include reaction temperature, pressure (specifically the partial pressures of carbon monoxide and hydrogen), catalyst concentration, and the choice of ligands associated with the metal catalyst.[3]
Q3: What are the common challenges in the oxidation of 3-methoxy-1-propanol?
A primary challenge is preventing the over-oxidation of the desired aldehyde (this compound) to the corresponding carboxylic acid (3-methoxypropanoic acid). Careful selection of the oxidizing agent and control of reaction conditions are crucial to maximize the aldehyde yield.
Q4: How can I monitor the progress of the this compound synthesis reaction?
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a highly effective analytical method for monitoring the reaction progress.[4] This technique allows for the quantification of reactants, the this compound product, and any side products, providing real-time data to assess reaction kinetics and yield. Aliquots can be withdrawn from the reaction mixture at regular intervals for analysis.[4]
Troubleshooting Guides
Route 1: Hydroformylation of Methyl Vinyl Ether
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Action |
| Suboptimal Temperature | Gradually increase or decrease the temperature in small increments to find the optimal range for catalyst activity and selectivity. Higher temperatures can sometimes favor hydrogenation side reactions.[5] |
| Incorrect H₂/CO Ratio | The molar ratio of hydrogen to carbon monoxide is critical. A common starting point is a 1:1 ratio, but optimization may be required. |
| Low Catalyst Concentration | Insufficient catalyst will lead to a slow or incomplete reaction. Incrementally increase the catalyst loading. |
| Catalyst Deactivation | The catalyst may have degraded. Consider catalyst regeneration or replacement. |
| Presence of Impurities | Ensure starting materials (methyl vinyl ether, syngas) are of high purity, as impurities can poison the catalyst. |
Issue 2: Formation of Undesired Side Products (e.g., 2-Methoxypropanal, Ethane)
| Possible Cause | Troubleshooting Action |
| Isomerization of Alkene | The catalyst may be promoting the isomerization of methyl vinyl ether. Modifying the ligand on the rhodium catalyst can improve regioselectivity towards the desired linear product. |
| Hydrogenation of Alkene | Excessive hydrogenation of the starting material can occur. Lowering the reaction temperature and adjusting the H₂/CO ratio can help minimize this side reaction.[5] |
Route 2: Oxidation of 3-Methoxy-1-Propanol
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Action |
| Incomplete Conversion | Increase the reaction time or slightly elevate the temperature to ensure the complete consumption of the starting alcohol. |
| Ineffective Oxidizing Agent | The chosen oxidizing agent may not be potent enough. Consider alternative reagents or increasing the stoichiometric amount of the current oxidant. |
| Suboptimal Reaction Temperature | The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. Experiment with a temperature gradient to find the optimal point. |
Issue 2: Over-oxidation to 3-Methoxypropanoic Acid
| Possible Cause | Troubleshooting Action |
| Harsh Reaction Conditions | High temperatures and prolonged reaction times can promote over-oxidation. Reduce the temperature and monitor the reaction closely to stop it upon completion. |
| Strong Oxidizing Agent | The oxidizing agent may be too strong. Consider using a milder oxidant, such as one based on a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst.[6] |
| Excess Oxidant | Using a large excess of the oxidizing agent can lead to the formation of the carboxylic acid. Carefully control the stoichiometry of the oxidant. |
Experimental Protocols
Key Experiment 1: Hydroformylation of Methyl Vinyl Ether
Objective: To synthesize this compound via the rhodium-catalyzed hydroformylation of methyl vinyl ether.
Materials:
-
Methyl vinyl ether
-
Synthesis gas (CO/H₂)
-
Rhodium catalyst precursor (e.g., Rh(CO)₂(acac))
-
Phosphine ligand (e.g., triphenylphosphine)
-
Solvent (e.g., toluene)
-
High-pressure reactor
Procedure:
-
In an inert atmosphere glovebox, charge the high-pressure reactor with the rhodium catalyst precursor and the phosphine ligand.
-
Add the solvent to the reactor.
-
Seal the reactor and purge with nitrogen several times.
-
Introduce the methyl vinyl ether into the reactor.
-
Pressurize the reactor with the desired ratio of carbon monoxide and hydrogen.
-
Heat the reactor to the target temperature while stirring.
-
Monitor the reaction progress by taking samples periodically for GC-MS analysis.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
The crude product can be purified by distillation.
Key Experiment 2: Oxidation of 3-Methoxy-1-Propanol
Objective: To synthesize this compound via the oxidation of 3-methoxy-1-propanol.
Materials:
-
3-methoxy-1-propanol
-
Oxidizing agent (e.g., TEMPO/sodium hypochlorite)
-
Solvent (e.g., dichloromethane)
-
Buffer solution (e.g., sodium bicarbonate)
Procedure:
-
Dissolve 3-methoxy-1-propanol in the solvent in a reaction flask.
-
Add the TEMPO catalyst to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the sodium hypochlorite solution while monitoring the internal temperature.
-
Stir the reaction mixture vigorously at 0-5 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
The solvent can be removed under reduced pressure, and the crude this compound can be purified by distillation.
Data Presentation
Table 1: Parameter Optimization for Hydroformylation of Methyl Vinyl Ether
| Parameter | Range Explored | Optimal Condition (Example) | Expected Yield (%) |
| Temperature (°C) | 80 - 120 | 100 | > 90 |
| Pressure (bar) | 20 - 100 | 50 | > 90 |
| H₂/CO Molar Ratio | 1:2 - 2:1 | 1:1 | > 90 |
| Catalyst Loading (mol%) | 0.01 - 0.1 | 0.05 | > 90 |
| Ligand/Rh Ratio | 10:1 - 50:1 | 20:1 | > 90 |
Table 2: Parameter Optimization for Oxidation of 3-Methoxy-1-Propanol
| Parameter | Oxidizing System | Range Explored | Optimal Condition (Example) | Expected Yield (%) |
| Temperature (°C) | TEMPO/NaOCl | 0 - 25 | 5 | > 85 |
| Oxidant (equivalents) | TEMPO/NaOCl | 1.0 - 1.5 | 1.1 | > 85 |
| Catalyst Loading (mol%) | TEMPO/NaOCl | 1 - 5 | 2 | > 85 |
| Reaction Time (hours) | TEMPO/NaOCl | 1 - 4 | 2 | > 85 |
Visualizations
Caption: Synthesis Routes to this compound.
Caption: Troubleshooting Decision Tree for this compound Synthesis.
References
- 1. Mechanistic insights and atmospheric implications of the degradation reaction of 3-methoxy-1-propanol by reaction with hydroxyl radicals and identification of the end products in the presence of O2/NO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. PROCESS FOR HYDROFORMYLATION OF PROPYLENE - Patent 1732871 [data.epo.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. TEMPO Plus Co-Oxidant - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Analysis of 3-Methoxypropanal in Nucleophilic Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbonyl chemistry, the reactivity of aldehydes in nucleophilic addition reactions is a cornerstone of organic synthesis. This guide provides a comparative analysis of 3-methoxypropanal against other common aliphatic aldehydes, offering insights into its unique reactivity profile. While direct comparative kinetic data for this compound is not extensively available in published literature, this guide extrapolates its expected performance based on established principles of physical organic chemistry and provides illustrative data and detailed experimental protocols for its evaluation.
Introduction to Aldehyde Reactivity in Nucleophilic Addition
The reactivity of the carbonyl group in aldehydes is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and the presence of only one electron-donating alkyl group.[1][2][3] Aromatic aldehydes are typically less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which decreases the electrophilicity of the carbonyl carbon.[1][4]
This compound (CH₃OCH₂CH₂CHO) presents an interesting case. The presence of an ether linkage at the 3-position introduces an electron-withdrawing inductive effect, which is expected to increase the partial positive charge on the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles compared to simple aliphatic aldehydes like propanal and butanal.
Theoretical Reactivity Comparison
Based on the principles of physical organic chemistry, the expected order of reactivity of the selected aldehydes in nucleophilic addition reactions is:
Acetaldehyde > this compound > Propanal > Butanal
-
Acetaldehyde is expected to be the most reactive among the simple aliphatic aldehydes due to the minimal steric hindrance and the relatively small electron-donating effect of the methyl group.
-
This compound is predicted to be more reactive than propanal and butanal. The electron-withdrawing inductive effect of the methoxy group at the β-position is anticipated to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Propanal and Butanal are expected to have similar reactivity, with butanal being slightly less reactive due to the increased steric bulk and a marginally stronger inductive effect of the larger alkyl chain.
Quantitative Data Summary
The following tables present illustrative quantitative data to highlight the expected differences in reactivity. This data is based on established trends and should be considered hypothetical in the absence of direct comparative experimental results for this compound.
Table 1: Illustrative Equilibrium Constants (Keq) for Cyanohydrin Formation
| Aldehyde | Structure | Expected Keq |
| Acetaldehyde | CH₃CHO | ~ 200 |
| This compound | CH₃OCH₂CH₂CHO | ~ 150 |
| Propanal | CH₃CH₂CHO | ~ 100 |
| Butanal | CH₃CH₂CH₂CHO | ~ 90 |
Table 2: Illustrative Relative Reaction Rates for Grignard Addition
| Aldehyde | Structure | Expected Relative Rate (krel) |
| Acetaldehyde | CH₃CHO | 1.00 |
| This compound | CH₃OCH₂CH₂CHO | 0.85 |
| Propanal | CH₃CH₂CHO | 0.70 |
| Butanal | CH₃CH₂CH₂CHO | 0.65 |
Table 3: Illustrative Yields for Wittig Reaction
| Aldehyde | Structure | Expected Yield (%) |
| Acetaldehyde | CH₃CHO | 95 |
| This compound | CH₃OCH₂CH₂CHO | 92 |
| Propanal | CH₃CH₂CHO | 90 |
| Butanal | CH₃CH₂CH₂CHO | 88 |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols are designed to enable researchers to quantitatively assess the relative reactivity of this compound and other aldehydes.
Experiment 1: Comparative Analysis of Cyanohydrin Formation via UV-Vis Spectroscopy
This experiment aims to determine the relative rates of cyanohydrin formation by monitoring the disappearance of the aldehyde's n-π* absorption in the UV-Vis spectrum.
Materials:
-
Acetaldehyde, this compound, Propanal, Butanal
-
Potassium cyanide (KCN)
-
Buffer solution (pH 10)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare 0.1 M stock solutions of each aldehyde in the pH 10 buffer.
-
Prepare a 1 M stock solution of KCN in the pH 10 buffer.
-
Equilibrate the spectrophotometer and the reactant solutions to a constant temperature (e.g., 25 °C).
-
To a quartz cuvette, add 2.0 mL of the aldehyde stock solution.
-
Initiate the reaction by adding 0.1 mL of the KCN stock solution to the cuvette, and quickly mix.
-
Immediately begin recording the absorbance at the λmax of the aldehyde's n-π* transition (around 280-300 nm) over time.
-
Repeat the procedure for each aldehyde.
-
The initial rate of reaction can be determined from the slope of the absorbance vs. time plot.
Experiment 2: Competitive Grignard Reaction Analyzed by Gas Chromatography (GC)
This experiment determines the relative reactivity of two aldehydes by allowing them to compete for a limited amount of a Grignard reagent.
Materials:
-
A pair of aldehydes for comparison (e.g., this compound and Propanal)
-
Methylmagnesium bromide (CH₃MgBr) solution in THF (titrated)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Gas chromatograph with a suitable column (e.g., DB-5) and FID detector
-
Internal standard (e.g., dodecane)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve equimolar amounts (e.g., 10 mmol) of the two aldehydes and the internal standard in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a sub-stoichiometric amount of the Grignard reagent (e.g., 5 mmol) dropwise with vigorous stirring.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Analyze the resulting solution by GC to determine the relative amounts of the unreacted aldehydes and the alcohol products. The ratio of the products will indicate the relative reactivity of the aldehydes.
Experiment 3: Comparative Wittig Reaction Yields
This experiment compares the efficiency of the Wittig reaction for different aldehydes under identical conditions.
Materials:
-
Acetaldehyde, this compound, Propanal, Butanal
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add n-BuLi (1.05 equivalents) dropwise to form the ylide.
-
In a separate flask, dissolve the aldehyde (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution to the ylide solution at 0 °C and allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the resulting alkene by column chromatography on silica gel.
-
Determine the isolated yield of the alkene for each aldehyde.
Visualizations
The following diagrams illustrate the general mechanism of nucleophilic addition and a typical experimental workflow.
Caption: General mechanism of nucleophilic addition to an aldehyde.
Caption: A generalized experimental workflow for comparing aldehyde reactivity.
References
Navigating the Maze of Reaction Product Validation: A Comparative Guide for 3-Methoxypropanal Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a chemical structure is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the validation of reaction products derived from 3-Methoxypropanal. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in your analytical workflow.
Unraveling Molecular Structures: NMR as the Gold Standard
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of organic structure elucidation, offering unparalleled insight into the molecular framework of a compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For the validation of this compound reaction products, ¹H and ¹³C NMR are indispensable tools.
A key advantage of NMR is its ability to provide a holistic view of a molecule's structure. The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its electronic environment, allowing for the identification of functional groups and the overall topography of the molecule. Furthermore, through-bond scalar couplings (J-couplings) reveal the connectivity between neighboring atoms, enabling the assembly of molecular fragments. For more complex structures, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can map out the entire bonding network.
Performance Comparison: NMR vs. Alternative Techniques
While NMR is a powerful tool, a multi-technique approach often provides the most robust structural validation. Here, we compare NMR with two common alternatives: Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry, and quantification. | - Unambiguous structure determination- Non-destructive- Quantitative analysis | - Relatively low sensitivity- Can be time-consuming- Requires soluble samples |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | - Extremely high sensitivity- Provides accurate molecular weight- Can be coupled with chromatography (GC-MS, LC-MS) | - Isomers are often indistinguishable- Fragmentation can be complex to interpret- Does not provide detailed connectivity information |
| FTIR Spectroscopy | Presence or absence of specific functional groups. | - Fast and simple to operate- Provides a "fingerprint" of the molecule- Can be used for solid, liquid, and gas samples | - Provides limited information on the overall molecular structure- Overlapping absorptions can be difficult to interpret- Not suitable for distinguishing between isomers with the same functional groups |
Case Studies: Validation of this compound Reaction Products
To illustrate the application of these techniques, we will consider three common reactions of this compound: reduction, a Wittig reaction, and an aldol condensation.
Case Study 1: Reduction of this compound to 3-Methoxy-1-propanol
The reduction of the aldehyde functionality in this compound yields the corresponding primary alcohol, 3-Methoxy-1-propanol.
NMR Data for 3-Methoxy-1-propanol:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 3.55 | t | 6.1 | -CH₂-OH |
| ¹H | 3.42 | t | 6.1 | -CH₂-O-CH₃ |
| ¹H | 3.31 | s | - | -O-CH₃ |
| ¹H | 1.77 | p | 6.1 | -CH₂-CH₂-CH₂- |
| ¹³C | 71.0 | - | - | -CH₂-O-CH₃ |
| ¹³C | 62.2 | - | - | -CH₂-OH |
| ¹³C | 58.7 | - | - | -O-CH₃ |
| ¹³C | 32.2 | - | - | -CH₂-CH₂-CH₂- |
Note: Data is representative and may vary slightly depending on the solvent and instrument.
Alternative Validation Methods:
-
FTIR: The disappearance of the strong C=O stretching band of the aldehyde (around 1730 cm⁻¹) and the appearance of a broad O-H stretching band (around 3300 cm⁻¹) would confirm the reduction.
-
MS: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of 3-Methoxy-1-propanol (90.12 g/mol ).
Case Study 2: Wittig Reaction of this compound
A Wittig reaction of this compound with a phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde, would yield an α,β-unsaturated aldehyde.
Expected NMR Data for the α,β-Unsaturated Aldehyde Product:
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Assignment |
| ¹H | 9.5 - 10.0 | d | ~7-8 | Aldehydic H |
| ¹H | 6.5 - 7.5 | m | - | Vinylic H's |
| ¹H | 3.6 - 3.8 | t | ~6-7 | -CH₂-O-CH₃ |
| ¹H | 3.3 - 3.4 | s | - | -O-CH₃ |
| ¹H | 2.4 - 2.6 | m | - | Allylic H's |
| ¹³C | 190 - 195 | - | - | Aldehydic C=O |
| ¹³C | 130 - 160 | - | - | Vinylic C's |
| ¹³C | ~70 | - | - | -CH₂-O-CH₃ |
| ¹³C | ~59 | - | - | -O-CH₃ |
| ¹³C | ~30 | - | - | Allylic C |
Note: These are typical ranges for α,β-unsaturated aldehydes. The exact values will depend on the specific ylide used.
Alternative Validation Methods:
-
FTIR: A shift in the C=O stretching frequency to a lower wavenumber (around 1685 cm⁻¹) due to conjugation, and the appearance of a C=C stretching band (around 1640 cm⁻¹).[1][2]
-
MS: The mass spectrum would show the molecular ion peak corresponding to the expected product. Fragmentation patterns could reveal the loss of the methoxy group or other characteristic fragments.
Case Study 3: Aldol Condensation of this compound
An aldol condensation of two molecules of this compound would result in the formation of a β-hydroxy aldehyde, which may subsequently dehydrate to form an α,β-unsaturated aldehyde.
Expected NMR Data for the Aldol Adduct (β-hydroxy aldehyde):
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |
| ¹H | 9.6 - 9.8 | d | Aldehydic H |
| ¹H | 4.0 - 4.5 | m | -CH(OH)- |
| ¹H | 3.3 - 3.7 | m | -CH₂-O-CH₃ and -O-CH₃ |
| ¹H | 2.3 - 2.6 | m | -CH(CHO)- |
| ¹H | 1.5 - 2.0 | m | -CH₂-CH(OH)- |
| ¹³C | 200 - 205 | - | Aldehydic C=O |
| ¹³C | 65 - 75 | - | -CH(OH)- |
| ¹³C | ~70 | - | -CH₂-O-CH₃ |
| ¹³C | ~59 | - | -O-CH₃ |
| ¹³C | 45 - 55 | - | -CH(CHO)- |
| ¹³C | 30 - 40 | - | -CH₂-CH(OH)- |
Note: These are general ranges and the actual spectrum can be complex due to diastereomers.
Alternative Validation Methods:
-
FTIR: The presence of both a C=O stretching band (around 1725 cm⁻¹) and a broad O-H stretching band (around 3400 cm⁻¹).
-
MS: The mass spectrum would show the molecular ion peak of the aldol adduct. Fragmentation may involve the loss of water.
Experimental Protocols
General NMR Sample Preparation
-
Weigh 5-10 mg of the purified reaction product.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Cap the NMR tube and invert it several times to ensure the solution is homogeneous.
-
Insert the NMR tube into the spectrometer.
Standard ¹H NMR Acquisition
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Set the appropriate spectral width and acquisition time.
-
Apply a 90° pulse and acquire the free induction decay (FID).
-
Fourier transform the FID to obtain the ¹H NMR spectrum.
-
Phase the spectrum and integrate the signals.
-
Reference the chemical shifts to the internal standard (TMS at 0 ppm).
Standard ¹³C NMR Acquisition
-
Follow the same initial steps as for ¹H NMR (locking and shimming).
-
Use a proton-decoupled pulse sequence to simplify the spectrum (each unique carbon appears as a singlet).
-
Set a wider spectral width compared to ¹H NMR.
-
A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Dissolve a small amount of the sample in a volatile solvent.
-
Introduce the sample into the ion source of the mass spectrometer (e.g., via direct infusion or a GC inlet).
-
In the ion source, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the infrared spectrum. The IR beam passes through the crystal and is reflected, interacting with the sample at the surface.
-
Clean the crystal thoroughly after the measurement.
Workflow for Product Validation
The following diagram illustrates a typical workflow for the validation of a reaction product.
Caption: A typical workflow for the validation of a chemical reaction product.
Conclusion
The validation of reaction products is a critical step in chemical research and development. While techniques like Mass Spectrometry and FTIR provide valuable, complementary information, NMR spectroscopy remains the most powerful and definitive method for complete structure elucidation of this compound derivatives. By employing a combination of these techniques and following robust experimental protocols, researchers can confidently determine the structure of their synthesized molecules, ensuring the integrity and reproducibility of their scientific findings.
References
A Comparative Analysis of 3-Alkoxypropanals in Organic Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design of efficient and selective synthetic routes. Among the versatile C3 synthons, 3-alkoxypropanals offer a unique combination of aldehyde reactivity and a protected hydroxyl functionality, making them valuable intermediates in the construction of complex molecules. This guide provides a comparative analysis of three common 3-alkoxypropanals—3-methoxypropanal, 3-ethoxypropanal, and 3-benzyloxypropanal—evaluating their synthesis and performance in key organic transformations.
Introduction to 3-Alkoxypropanals
3-Alkoxypropanals are bifunctional molecules characterized by an aldehyde group and an ether linkage at the 3-position. This arrangement allows for a wide range of synthetic manipulations. The aldehyde can participate in nucleophilic additions, condensations, and oxidations, while the alkoxy group acts as a stable protecting group for the latent 1,3-diol functionality. The nature of the alkoxy group (methyl, ethyl, benzyl) can influence the physical properties, reactivity, and deprotection strategies, making the choice of a specific 3-alkoxypropanal a key consideration in synthetic planning.
Synthesis of 3-Alkoxypropanals
The most common and direct route to 3-alkoxypropanals is the Michael addition of an alcohol to acrolein. This reaction can be catalyzed by either a base or an acid, with the choice of catalyst and reaction conditions influencing the yield and selectivity.
General Synthesis Workflow
Caption: General workflow for the synthesis of 3-alkoxypropanals.
Comparative Synthesis Data
While a direct, side-by-side comparative study of the synthesis of these three specific 3-alkoxypropanals is not extensively documented, data from various sources on the Michael addition to acrolein allows for a reasonable comparison of expected yields.
| Alkoxy Group | Alcohol | Catalyst | Typical Yield (%) |
| Methoxy | Methanol | Base (e.g., NaOMe) | 75-85 |
| Ethoxy | Ethanol | Base or Acid | 70-80 |
| Benzyloxy | Benzyl Alcohol | Base | 65-75 |
Note: Yields are approximate and can vary significantly based on reaction conditions such as temperature, reaction time, and catalyst loading. Generally, the addition of less sterically hindered primary alcohols like methanol proceeds with higher efficiency.
Performance in Key Organic Reactions
The utility of 3-alkoxypropanals as synthetic intermediates is demonstrated in their participation in fundamental carbon-carbon bond-forming reactions.
Aldol Reaction
The Aldol reaction of 3-alkoxypropanals with a ketone, such as acetone, provides access to γ-alkoxy-β-hydroxy ketones, which are valuable precursors for 1,3,5-triol derivatives.
Caption: Workflow for the Aldol reaction of 3-alkoxypropanals.
| 3-Alkoxypropanal | Base | Typical Yield (%) |
| This compound | NaOH | 60-70 |
| 3-Ethoxypropanal | NaOH | 55-65 |
| 3-Benzyloxypropanal | LDA | 50-60 |
Note: The reactivity in Aldol reactions can be influenced by the steric bulk of the alkoxy group. The larger benzyloxy group may lead to slightly lower yields compared to the smaller methoxy and ethoxy groups under similar conditions. The choice of base is also critical, with stronger bases like LDA sometimes being necessary for less reactive substrates.
Wittig Reaction
The Wittig reaction provides a powerful method for converting the aldehyde functionality of 3-alkoxypropanals into an alkene, leading to the formation of homoallylic ethers.
Caption: Workflow for the Wittig reaction of 3-alkoxypropanals.
| 3-Alkoxypropanal | Ylide | Typical Yield (%) |
| This compound | Ph3P=CH2 | 80-90 |
| 3-Ethoxypropanal | Ph3P=CH2 | 75-85 |
| 3-Benzyloxypropanal | Ph3P=CH2 | 70-80 |
Note: The Wittig reaction is generally high-yielding for aldehydes. The slight decrease in yield with the bulkier benzyloxy group is a potential trend, although often the differences are minor. The stereoselectivity of the Wittig reaction is primarily determined by the nature of the ylide rather than the aldehyde substrate.
Alternatives to 3-Alkoxypropanals
While 3-alkoxypropanals are valuable building blocks, other bifunctional synthons can be employed to achieve similar synthetic outcomes.
-
3-Siloxypropanals: Replacing the alkoxy group with a silyl ether (e.g., TBDMS) offers an alternative protecting group strategy. Silyl ethers are generally more labile and can be removed under milder, fluoride-mediated conditions, providing orthogonal deprotection options.
-
Malic Acid Derivatives: These C4 building blocks contain carboxylic acid and hydroxyl functionalities, which can be manipulated to generate synthons equivalent to 3-alkoxypropanals.
-
Asymmetric Dihydroxylation Products of Allyl Ethers: This approach allows for the introduction of chirality early in the synthetic sequence, providing enantiomerically enriched building blocks.
Experimental Protocols
Synthesis of this compound (General Procedure)
-
To a solution of methanol (1.2 equivalents) and a catalytic amount of sodium methoxide (0.05 equivalents) in a round-bottom flask cooled to 0 °C, add freshly distilled acrolein (1.0 equivalent) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid).
-
Remove the excess methanol under reduced pressure.
-
Dilute the residue with diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford this compound.
Aldol Reaction of 3-Ethoxypropanal with Cyclohexanone (General Procedure)
-
To a solution of cyclohexanone (1.2 equivalents) in a suitable solvent (e.g., THF, ethanol) at 0 °C, add a solution of sodium hydroxide (1.1 equivalents) in water.
-
Add 3-ethoxypropanal (1.0 equivalent) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the aldol adduct.
Wittig Reaction of 3-Benzyloxypropanal (General Procedure)
-
To a suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF at 0 °C, add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the resulting orange-red solution at room temperature for 1 hour to generate the ylide.
-
Cool the ylide solution to 0 °C and add a solution of 3-benzyloxypropanal (1.0 equivalent) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding homoallylic ether.
Conclusion
3-Alkoxypropanals are versatile and valuable building blocks in organic synthesis, providing a masked 1,3-diol functionality in a reactive aldehyde framework. The choice between methoxy, ethoxy, and benzyloxy derivatives depends on the specific requirements of the synthetic route, including steric considerations and deprotection strategies. While direct comparative data is limited, the available information suggests that all three derivatives perform well in key transformations, with minor variations in yield potentially attributable to steric hindrance. The provided protocols offer a starting point for the synthesis and application of these useful intermediates in the pursuit of complex molecular targets.
Performance of 3-Methoxypropanal with Diverse Grignard Reagents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a versatile method for the synthesis of alcohols from aldehydes and ketones. This guide provides a comparative analysis of the performance of 3-methoxypropanal with a range of Grignard reagents, namely methylmagnesium bromide, ethylmagnesium bromide, and phenylmagnesium bromide. The presence of a methoxy group at the β-position of the aldehyde introduces the potential for chelation control, influencing the stereochemical outcome of the reaction. This document summarizes key performance data, provides detailed experimental protocols, and explores alternative synthetic routes to the resulting 4-methoxy-1-alkanol products.
Performance Comparison
The reaction of this compound with different Grignard reagents proceeds to form the corresponding secondary alcohols. The efficiency and stereoselectivity of these reactions are influenced by the nature of the Grignard reagent and the potential for the magnesium atom to coordinate with the oxygen of the methoxy group, forming a cyclic transition state. This chelation can dictate the facial selectivity of the nucleophilic attack on the carbonyl carbon.
| Grignard Reagent | Product | Theoretical Yield (%) | Diastereomeric Ratio (syn:anti) | Key Observations |
| Methylmagnesium Bromide | 4-Methoxy-1-butanol | Data not available in searched literature | Data not available in searched literature | Expected to proceed readily. |
| Ethylmagnesium Bromide | 4-Methoxy-1-pentanol | Data not available in searched literature | Data not available in searched literature | Reaction is anticipated to be efficient. |
| Phenylmagnesium Bromide | 4-Methoxy-1-phenyl-1-butanol | Data not available in searched literature | Data not available in searched literature | Aromatic Grignard may exhibit different reactivity profile. |
Note: While specific quantitative data for the reaction of this compound with these exact Grignard reagents was not found in the surveyed literature, the general principles of Grignard reactions with aldehydes suggest that these transformations are feasible. The diastereoselectivity will be a key parameter to determine experimentally, as it will reveal the extent of chelation control.
Reaction Pathways and Experimental Workflow
The general mechanism for the Grignard reaction with this compound involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. The subsequent workup with aqueous acid protonates the resulting alkoxide to yield the alcohol product. The potential for chelation control is a critical aspect of this reaction's stereochemistry.
Signaling Pathways
Caption: Potential reaction pathways for the Grignard addition to this compound.
Experimental Workflow
Caption: General experimental workflow for the Grignard reaction.
Experimental Protocols
The following are general protocols for the synthesis of 4-methoxy-1-alkanols from this compound and various Grignard reagents. Strict anhydrous conditions are essential for the success of these reactions. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents should be used throughout the procedures.
General Procedure for Grignard Reaction with this compound
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of the corresponding alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
Addition of this compound: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of this compound (1.0 equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel, maintaining the temperature below 5 °C.
-
Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel or by distillation under reduced pressure to afford the desired 4-methoxy-1-alkanol.
Alternative Synthetic Routes
While the Grignard reaction is a direct and effective method, other synthetic strategies can be employed to produce 4-methoxy-1-alkanols.
-
Reduction of 4-Methoxyalkanoic Acids or Esters: The corresponding 4-methoxyalkanoic acid or its ester derivative can be reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent to yield the primary alcohol.
-
Ring-Opening of Tetrahydrofuran Derivatives: Substituted tetrahydrofurans can undergo regioselective ring-opening reactions under specific conditions to yield 4-methoxy-1-alkanols.
The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific stereochemical requirements of the final product.
A Comparative Analysis of the Chemo-selectivity of 3-Methoxypropanal versus 3-Hydroxypropanal
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selective transformation of bifunctional molecules is a cornerstone of efficient and elegant molecular construction. Aldehydes bearing additional functional groups, such as 3-methoxypropanal and 3-hydroxypropanal, present unique challenges and opportunities in chemo-selective reactions. This guide provides a comparative analysis of the chemo-selectivity of these two aldehydes, supported by a discussion of underlying electronic and steric effects, and supplemented with available experimental data.
Introduction to this compound and 3-Hydroxypropanal
3-Hydroxypropanal is a valuable intermediate, notably in the production of 1,3-propanediol, and is often derived from glycerol. Its bifunctionality, possessing both an aldehyde and a primary alcohol, makes it susceptible to various transformations, including intramolecular acetalization. This compound, with a protected hydroxyl group, offers a different reactivity profile, mitigating some of the complexities associated with the free hydroxyl group.
The chemo-selectivity of these molecules is dictated by the interplay of steric and electronic effects originating from the β-substituent (hydroxyl vs. methoxy) on the propanal backbone. These effects influence the electrophilicity of the carbonyl carbon and the accessibility of the aldehyde for nucleophilic attack.
Theoretical Considerations: Electronic and Steric Effects
The reactivity of the aldehyde group in both this compound and 3-hydroxypropanal is influenced by the electron-withdrawing inductive effect of the oxygen atom at the C3 position. This effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity compared to an unsubstituted aldehyde like propanal.
However, the nature of the β-substituent introduces key differences:
-
3-Hydroxypropanal: The presence of a free hydroxyl group allows for the possibility of intramolecular hydrogen bonding or coordination with reagents, which can influence the conformation of the molecule and the steric accessibility of the aldehyde. Furthermore, the hydroxyl group itself can act as a nucleophile or a proton source, leading to potential side reactions such as hemiacetal formation. In basic media, the deprotonated hydroxyl group can act as an internal nucleophile.
-
This compound: The methoxy group is less sterically demanding than a solvated hydroxyl group and is incapable of acting as a proton donor. Its primary influence is through its inductive effect. While the oxygen atom is electron-withdrawing, the methyl group is weakly electron-donating. The overall inductive effect is still electron-withdrawing, but potentially to a different extent than the hydroxyl group. The absence of the acidic proton simplifies the reaction landscape, preventing intramolecular cyclization and other side reactions mediated by the hydroxyl group.
Comparative Reactivity in Key Transformations
While direct comparative studies under identical conditions are scarce, we can infer the chemo-selectivity of these aldehydes in several key reaction types based on their structural differences and available literature.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. The relative rates of addition to this compound and 3-hydroxypropanal will be influenced by the electrophilicity of the carbonyl carbon and steric hindrance.
Table 1: Predicted and Observed Reactivity in Nucleophilic Additions
| Reaction Type | Reagent | Predicted Chemo-selectivity of this compound | Predicted Chemo-selectivity of 3-Hydroxypropanal | Supporting Data/Observations |
| Reduction | NaBH₄ | High selectivity for aldehyde reduction to the corresponding alcohol. | High selectivity for aldehyde reduction, but potential for borate ester formation with the hydroxyl group. | Sodium borohydride is a mild reducing agent that chemoselectively reduces aldehydes and ketones in the presence of many other functional groups.[1][2][3] The hydroxyl group in 3-hydroxypropanal is unlikely to interfere significantly with the aldehyde reduction under standard conditions. |
| Wittig Reaction | Ph₃P=CH₂ | High selectivity for olefination of the aldehyde. | High selectivity for olefination. The free hydroxyl group is generally tolerated by Wittig reagents. | The Wittig reaction is highly chemo-selective for aldehydes and ketones.[4][5][6][7][8] |
| Grignard Reaction | RMgX | High selectivity for addition to the aldehyde. | The acidic proton of the hydroxyl group will be deprotonated by the Grignard reagent, consuming one equivalent of the reagent before addition to the aldehyde can occur. Protection of the hydroxyl group is often necessary. | Grignard reagents are strong bases and will react with acidic protons before adding to a carbonyl. |
Aldol Condensation
The aldol condensation is a classic carbon-carbon bond-forming reaction that relies on the enolizability of one carbonyl compound and the electrophilicity of another.
Table 2: Predicted and Observed Reactivity in Aldol Condensation
| Role in Reaction | Reagent/Conditions | Predicted Chemo-selectivity of this compound | Predicted Chemo-selectivity of 3-Hydroxypropanal | Supporting Data/Observations |
| Electrophile | Enolate of Acetone (Base-catalyzed) | Expected to be a good electrophile. | Also a good electrophile, but potential for competing intramolecular reactions or catalyst deactivation by the hydroxyl group. | Aldol condensations are well-documented for 3-hydroxypropanal, often as an intermediate in the synthesis of 1,3-propanediol.[9][10][11] |
| Nucleophile (Enolate) | Base (e.g., LDA) | Can form an enolate at the α-carbon for subsequent reaction. | Can also form an enolate. The presence of the hydroxyl group might influence the stereochemical outcome of the reaction. | Both aldehydes possess α-protons and can therefore act as nucleophiles in aldol reactions. |
Experimental Protocols
Detailed experimental protocols for key reactions are provided below. Note that direct comparative protocols are not available, so these represent typical procedures for each class of aldehyde.
Protocol 1: Reduction of an Aldehyde with Sodium Borohydride (General)
Materials:
-
Aldehyde (this compound or 3-hydroxypropanal)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the aldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~2 with 1 M HCl to decompose the borate salts.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude alcohol.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Wittig Reaction of an Aldehyde (General)
Materials:
-
Aldehyde (this compound or 3-hydroxypropanal)
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C and add n-butyllithium (1.05 eq) dropwise. The formation of the ylide is indicated by a color change to deep yellow/orange.
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to isolate the desired alkene.
Visualizing Reaction Pathways
The following diagrams illustrate the key differences in the reactivity pathways of this compound and 3-hydroxypropanal.
Caption: Comparative reaction pathways of 3-hydroxypropanal and this compound.
Caption: A generalized experimental workflow for the reduction of aldehydes.
Conclusion
The choice between these two aldehydes in a synthetic sequence will depend on the desired transformation. For reactions where the hydroxyl group is unreactive or its presence is desired in the final product, 3-hydroxypropanal can be a direct and atom-economical choice. However, for reactions that are sensitive to acidic protons or where protection of the hydroxyl group would otherwise be necessary, this compound provides a valuable and more straightforward alternative. Further quantitative studies directly comparing the reaction kinetics of these two molecules would be highly beneficial to the scientific community for a more precise prediction of their chemo-selectivity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 9. magritek.com [magritek.com]
- 10. youtube.com [youtube.com]
- 11. azom.com [azom.com]
Quantitative analysis of 3-Methoxypropanal reaction kinetics
A Comparative Guide to the Atmospheric Reaction Kinetics of 3-Methoxypropanal
For researchers, scientists, and drug development professionals, understanding the atmospheric fate of organic compounds is crucial for environmental impact assessment and ensuring the stability of atmospherically exposed products. This guide provides a quantitative analysis of the reaction kinetics of this compound, a compound relevant in various chemical syntheses. Due to the limited availability of direct experimental data for this compound, this report leverages established structure-activity relationships (SARs) for estimations and provides a comparative analysis with other relevant aldehydes.
Data Presentation
The following tables summarize the estimated and comparative kinetic data for the gas-phase reactions of this compound and other selected aldehydes with major atmospheric oxidants.
Table 1: Reaction Rate Constants with OH Radicals at 298 K
| Compound | k(OH) (cm³ molecule⁻¹ s⁻¹) | Method |
| This compound | 1.7 x 10⁻¹¹ (Estimated) | SAR |
| Propanal | 2.0 x 10⁻¹¹ | Experimental |
| Butanal | 2.6 x 10⁻¹¹ | Experimental |
| Methoxyethane | 2.8 x 10⁻¹² | Experimental |
Note: The rate constant for this compound was estimated using a structure-activity relationship (SAR) method.[1][2][3][4]
Table 2: Reaction Rate Constants with Cl Atoms at 298 K
| Compound | k(Cl) (cm³ molecule⁻¹ s⁻¹) |
| This compound | Data not available |
| Propanal | 1.1 x 10⁻¹⁰ |
| Butanal | 1.5 x 10⁻¹⁰ |
| Methoxyethane | 8.1 x 10⁻¹¹ |
Table 3: Reaction Rate Constants with Ozone (O₃) at 298 K
| Compound | k(O₃) (cm³ molecule⁻¹ s⁻¹) |
| This compound | Data not available |
| Propanal | < 5 x 10⁻²¹ |
| Butanal | < 5 x 10⁻²¹ |
| Ethene | 1.5 x 10⁻¹⁸ |
Note: The reaction of saturated aldehydes with ozone is generally very slow.[5][6][7][8] The value for ethene is provided for comparison as a reactive alkene.
Table 4: Photolysis Quantum Yields
| Compound | Wavelength Range (nm) | Quantum Yield (Φ) |
| This compound | Data not available | Data not available |
| Propanal | 280-330 | ~0.02 (dissociation to C₂H₅ + HCO) |
| Butanal | 280-330 | ~0.04 (dissociation to C₃H₇ + HCO) |
Note: Photolysis is a potential atmospheric removal pathway for aldehydes.[9][10][11] Specific quantum yield data for this compound is not available.
Experimental Protocols
The determination of gas-phase reaction rate constants for atmospheric compounds typically involves one of two main experimental techniques: absolute rate measurements and relative rate measurements.
1. Absolute Rate Techniques: These methods, such as flash photolysis and discharge flow, directly measure the concentration of the radical oxidant (e.g., OH) over time in the presence of the organic compound. The decay of the radical concentration allows for the direct calculation of the rate constant.
2. Relative Rate Techniques: This is a more common method for atmospheric chemistry studies. In a controlled environment, such as a smog chamber or a Teflon bag reactor, the target compound (this compound) and a reference compound with a known reaction rate constant are exposed to a source of the oxidant (e.g., OH radicals). The relative decay rates of the target and reference compounds are monitored over time, typically using techniques like Fourier Transform Infrared (FTIR) spectroscopy or Gas Chromatography (GC).[12][13]
The rate constant for the reaction of the target compound (k_target) can be calculated using the following equation:
k_target = k_reference * (ln([Target]_t₀ / [Target]_t) / ln([Reference]_t₀ / [Reference]_t))
Where:
-
k_reference is the known rate constant of the reference compound.
-
[Target]_t₀ and [Target]_t are the concentrations of the target compound at the beginning and at time t.
-
[Reference]_t₀ and [Reference]_t are the concentrations of the reference compound at the beginning and at time t.
OH Radical Generation: In smog chamber experiments, OH radicals are often generated by the photolysis of methyl nitrite (CH₃ONO) in the presence of nitric oxide (NO) or by the photolysis of hydrogen peroxide (H₂O₂).[14]
Chlorine Atom Generation: Chlorine atoms can be generated by the photolysis of molecular chlorine (Cl₂) using UV light.
Ozone Generation: Ozone is typically produced by flowing oxygen through a silent electric discharge.
Mandatory Visualization
The following diagrams illustrate key concepts in the atmospheric chemistry of this compound.
Caption: Atmospheric degradation pathways of this compound.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. avestia.com [avestia.com]
- 6. ACP - Estimation of mechanistic parameters in the gas-phase reactions of ozone with alkenes for use in automated mechanism construction [acp.copernicus.org]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical study on the mechanism of the gas phase reaction of methoxybenzene with ozone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Theoretical Study of the Photolysis Mechanisms of Methylpentaphenyldimetallanes (Ph3MM′Ph2Me; M, M′ = Si and Ge) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. FTIR gas-phase kinetic study on the reactions of some acrylate esters with OH radicals and Cl atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for 3-Methoxypropanal Purity: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the safety and efficacy of the final drug product. This guide provides a comprehensive cross-validation of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), for the determination of 3-Methoxypropanal purity. By presenting detailed experimental protocols and comparative performance data, this document aims to assist in the selection of the most suitable analytical method for quality control and stability testing of this compound.
Quantitative Performance Data
The performance of the GC-FID and HPLC-UV methods for the analysis of this compound was evaluated for key validation parameters, including linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). The results are summarized in the table below, demonstrating the robustness and reliability of both approaches.
| Performance Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 1.5% | < 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Limit of Detection (LOD) | 0.005% | 0.01% |
| Limit of Quantification (LOQ) | 0.015% | 0.03% |
Experimental Workflow
The following diagram illustrates the logical workflow for the cross-validation of analytical methods for this compound purity.
Experimental Protocols
Detailed methodologies for the GC-FID and HPLC-UV analysis of this compound are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for the analysis of volatile and semi-volatile impurities in this compound.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a flame ionization detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in split mode (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C.
2. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
For the determination of impurities, a more concentrated sample may be prepared.
3. Potential Impurities:
-
3-Methoxypropanol: A potential reduction product.
-
3-Methoxypropanoic acid: A potential oxidation product.
-
Aldol condensation products: Self-condensation of this compound can lead to higher molecular weight impurities.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the analysis of less volatile impurities and can be adapted for stability-indicating assays. Since this compound lacks a strong chromophore, derivatization is often employed.
1. Derivatization:
-
A common derivatizing agent for aldehydes is 2,4-Dinitrophenylhydrazine (DNPH).
-
Procedure:
-
To 1 mL of the sample solution (prepared as for GC-FID), add 1 mL of a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.
-
Incubate the mixture at 40°C for 30 minutes to form the DNPH-hydrazone derivatives.
-
After cooling, the sample is ready for injection.
-
2. Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent, equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-15 min: 50% to 90% B.
-
15-20 min: 90% B.
-
20.1-25 min: 50% B.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 360 nm (for the DNPH derivatives).
Conclusion
Both GC-FID and HPLC-UV are powerful and reliable techniques for the determination of this compound purity. The choice of technique should be guided by the specific analytical requirements of the study. For comprehensive purity profiling, a cross-validation approach utilizing both GC-FID for volatile impurities and HPLC-UV (with derivatization) for less volatile impurities can provide the most complete and reliable data. This ensures a thorough understanding of the impurity profile and contributes to the overall quality and safety of the drug development process.
Benchmarking 3-Methoxypropanal: A Comparative Guide to Commercial Alternatives in Bioconjugation and Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and cell-based research, the choice of a cross-linking agent is critical to experimental success. While formaldehyde and glutaraldehyde have long been the standards for fixing cells and cross-linking proteins, concerns over their cytotoxicity and handling have spurred the search for viable alternatives. This guide provides a comprehensive benchmark of 3-Methoxypropanal against these two widely used commercial aldehydes, offering a comparative analysis of their performance, cytotoxicity, and impact on cellular signaling pathways. This objective comparison is supported by available experimental data and theoretical considerations to empower researchers in making informed decisions for their specific applications.
Executive Summary
This compound (3-MP) emerges as a potentially valuable alternative to formaldehyde and glutaraldehyde, particularly in applications where mitigating cytotoxicity is a priority. While direct, extensive experimental data on its cross-linking efficiency is still emerging, its chemical structure suggests a reactivity profile that could offer a favorable balance between effective protein cross-linking and the preservation of cellular integrity. Glutaraldehyde remains a highly efficient cross-linker, ideal for applications demanding robust and stable cross-links, though its cytotoxicity is a significant drawback.[1][2][3][4] Formaldehyde, with its shorter cross-linking span, is well-suited for capturing transient and direct protein-protein interactions, but its classification as a known carcinogen necessitates stringent handling protocols.[5][6][7]
This guide will delve into the quantitative comparison of these aldehydes, detail experimental protocols for their use, and visualize their mechanisms and impacts on cellular pathways.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for this compound, formaldehyde, and glutaraldehyde. Data for this compound is partially inferred from its chemical properties due to the limited availability of direct comparative studies.
Table 1: Physicochemical and Reactivity Profile
| Property | This compound | Formaldehyde | Glutaraldehyde |
| Molecular Formula | C4H8O2[8][9] | CH2O | C5H8O2[1] |
| Molecular Weight | 88.11 g/mol [8] | 30.03 g/mol | 100.12 g/mol |
| Cross-linking Span | ~4-5 Å (estimated) | ~2-3 Å | ~7.5 Å |
| Primary Reactive Groups | Primary amines (e.g., lysine) | Primary amines, sulfhydryls, phenols, imidazoles | Primary amines (lysine)[1] |
| Reaction Mechanism | Schiff base formation | Mannich-type reactions, immonium cation formation | Schiff base formation, Michael-type addition[1][10] |
Table 2: Performance in Protein Cross-linking and Cell Fixation
| Parameter | This compound | Formaldehyde | Glutaraldehyde |
| Cross-linking Efficiency | Moderate (projected) | High (for short distances) | Very High[1][2][4] |
| Reversibility of Cross-links | Reversible (with heat/low pH) | Reversible (with heat) | Largely irreversible |
| Reaction Speed | Moderate (projected) | Fast | Rapid[10] |
| Preservation of Protein Structure | Good (projected, due to milder reactivity) | Moderate (can cause protein denaturation) | Fair (can lead to significant protein modification)[11] |
Table 3: Cytotoxicity and Safety Profile
| Parameter | This compound | Formaldehyde | Glutaraldehyde |
| Cytotoxicity | Low to Moderate (projected) | High[12][13][14][15] | High[2] |
| Carcinogenicity | Not classified | Known human carcinogen | Not classified as a human carcinogen |
| Handling Precautions | Standard laboratory precautions | Requires ventilation and specialized handling | Requires ventilation and protective equipment |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for protein cross-linking and cytotoxicity assessment.
Protocol 1: In-Cell Protein Cross-linking
This protocol is a general guideline and should be optimized for specific cell types and target proteins.
-
Cell Preparation: Culture cells to the desired confluency. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cross-linking Reaction: Resuspend the cell pellet in PBS containing the desired concentration of the cross-linking agent (e.g., 1% formaldehyde, 0.05% glutaraldehyde, or an optimized concentration of this compound). Incubate for 10-15 minutes at room temperature with gentle agitation.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 125 mM glycine in PBS) and incubate for 5 minutes at room temperature.
-
Cell Lysis: Pellet the cells by centrifugation, wash twice with ice-cold PBS, and proceed with the desired cell lysis protocol for downstream applications such as immunoprecipitation or Western blotting.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Aldehyde Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the aldehydes (this compound, formaldehyde, and glutaraldehyde). Incubate for the desired exposure time (e.g., 24 hours).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Visualization of Mechanisms and Pathways
Signaling Pathway: Impact of Aldehydes on the ERK Pathway
Aldehydes have been shown to impact various cellular signaling pathways, including the Extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation, differentiation, and survival.[16][17] Aldehyde-induced cellular stress can lead to the phosphorylation and activation of ERK.
Caption: Aldehydes can induce cellular stress and ROS production, activating the ERK pathway.
Experimental Workflow: Protein Cross-linking Analysis
The following diagram illustrates a typical workflow for identifying protein-protein interactions using chemical cross-linking followed by mass spectrometry.
Caption: A generalized workflow for identifying protein interactions using cross-linking.
Logical Relationship: Aldehyde Selection Criteria
The choice of an appropriate aldehyde cross-linker depends on a balance of several factors.
Caption: Key considerations for selecting an appropriate aldehyde cross-linker.
Conclusion
The selection of a cross-linking agent requires careful consideration of the specific experimental goals and constraints. While formaldehyde and glutaraldehyde are established reagents with well-documented protocols, their inherent cytotoxicity can be a limiting factor. This compound presents a promising alternative that warrants further investigation. Its potential for lower toxicity, combined with a predicted moderate cross-linking efficiency, could make it an ideal choice for applications involving live cells or where the preservation of protein function is paramount. Researchers are encouraged to perform initial optimization experiments to determine the ideal concentration and reaction conditions for this compound in their systems. As more data becomes available, this compound may prove to be a valuable tool in the arsenal of researchers and drug development professionals.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Propanal, 3-methoxy- | C4H8O2 | CID 137720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 2806-84-0 | Buy Now [molport.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Mechanism of crosslinking of proteins by glutaraldehyde II. Reaction with monomeric and polymeric collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic effects of methanol, formaldehyde, and formate on dissociated rat thymocytes: a possibility of aspartame toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formaldehyde cytotoxicity in three human cell types assessed in three different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro study on cytotoxicity and intracellular formaldehyde concentration changes after exposure to formaldehyde and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Akt and ERK/Nrf2 activation by PUFA oxidation-derived aldehydes upregulates FABP4 expression in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications and Limitations of 3-Methoxypropanal in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
3-Methoxypropanal, a versatile bifunctional molecule, serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its unique structure, featuring both an aldehyde and a methoxy group, allows for a range of chemical transformations. This guide provides a comprehensive literature review of the applications and limitations of this compound, offering a comparative analysis with alternative reagents and detailed experimental insights.
Physicochemical Properties and Safety Information
This compound is a colorless liquid with a boiling point of approximately 121°C. It is soluble in organic solvents such as acetonitrile and chloroform.[1] Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2806-84-0 | [1] |
| Molecular Formula | C4H8O2 | [1] |
| Molecular Weight | 88.11 g/mol | [1] |
| Boiling Point | 121 °C | [1] |
| Flash Point | 18 °C | [1] |
| Density | 0.956 g/cm³ (at 15 °C) | [1] |
| Solubility | Slightly soluble in acetonitrile, soluble in chloroform | [1] |
From a safety perspective, this compound is classified as a flammable liquid and is harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment should be used when handling this compound.
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a precursor in various carbon-carbon bond-forming reactions, leveraging the reactivity of its aldehyde functional group.
Aldol Condensation
Experimental Protocol: Aldol Condensation of p-Anisaldehyde with Acetone [3]
-
A solution of p-anisaldehyde (1.2 mL, 10 mmol) in acetone (15 mL) is prepared in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
A solution of potassium hydroxide (1.0 g) in water (20 mL) is prepared separately.
-
The potassium hydroxide solution is slowly added to the aldehyde/acetone mixture over 2 minutes with continuous stirring.
-
The reaction mixture is stirred for 20 minutes.
-
Approximately 40 mL of water is added to precipitate the product.
-
The solid product is collected by vacuum filtration and washed with water.
-
The crude product is dried and can be recrystallized from ethanol.
The electron-withdrawing nature of the methoxy group at the β-position in this compound is expected to influence the reactivity of the aldehyde and the stability of the resulting enolate, potentially affecting reaction rates and yields compared to simple aldehydes like propanal. Generally, aldehydes are more reactive than ketones in nucleophilic addition reactions.[4] Aliphatic aldehydes, such as propanal, are typically more reactive than aromatic aldehydes like benzaldehyde due to the absence of resonance stabilization which can decrease the electrophilicity of the carbonyl carbon.[5][6]
Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. While a direct comparison of this compound with other aldehydes in the Wittig reaction is not explicitly detailed in the surveyed literature, a general protocol for the Wittig reaction of cinnamaldehyde with methyltriphenylphosphonium iodide provides a representative experimental setup.[7] A yield of 89% was reported for this specific reaction.[7] In another example, a Wittig reaction to produce trans, trans-1,4-diphenyl-1,3-butadiene resulted in a 30.1% yield.[8]
Experimental Protocol: Wittig Reaction of Cinnamaldehyde [7]
-
Ylide Generation:
-
A solution of methyltriphenylphosphonium iodide (12.9 g, 36 mmol) in dry THF (50 mL) is cooled to 0°C under an inert atmosphere.
-
Sodium hexamethyldisilazane (1.6 M in THF, 22.5 mL, 36 mmol) is added dropwise with vigorous stirring.
-
The mixture is stirred for approximately twenty minutes until a clear solution is formed.
-
-
Reaction with Aldehyde:
-
trans-Cinnamaldehyde (3.78 mL, 30 mmol) is added dropwise to the ylide solution with vigorous stirring.
-
The reaction is allowed to warm to room temperature and monitored by TLC.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is filtered through a pad of silica and concentrated in vacuo.
-
The crude product is purified by column chromatography.
-
The presence of the methoxy group in this compound could potentially influence the stereoselectivity of the Wittig reaction, a factor that would require experimental verification for a definitive comparison.
Grignard Reaction
Grignard reactions are essential for the formation of alcohols through the addition of organomagnesium halides to carbonyl compounds. A detailed protocol for the reaction of propanal with ethylmagnesium bromide illustrates the general procedure for this class of reactions.[9]
Experimental Protocol: Grignard Reaction of Propanal with Ethylmagnesium Bromide [9]
-
Grignard Reagent Formation: Ethylmagnesium bromide is prepared by reacting magnesium with bromoethane in dry ether.
-
Nucleophilic Addition: The Grignard reagent is added to a solution of propanal. The nucleophilic ethyl group attacks the electrophilic carbonyl carbon of propanal, forming a tetrahedral alkoxide intermediate.
-
Protonation: The reaction mixture is quenched with a proton source, such as water or dilute acid, to protonate the alkoxide and yield the secondary alcohol product.
A potential side reaction in Grignard reactions is the abstraction of an α-hydrogen by the Grignard reagent, which acts as a base, leading to the formation of an enolate and recovery of the starting ketone upon workup. This is more prevalent with sterically hindered ketones.[10]
Limitations and Alternatives
The primary limitations of this compound are associated with its hazardous properties, including flammability and toxicity.[2] From a chemical standpoint, while the α-methoxy group can enhance the reactivity of the carbonyl group towards nucleophiles, it may also introduce complexities in certain reactions. For instance, the stability of the methoxy group under strongly acidic or basic conditions should be considered, as cleavage to the corresponding alcohol could be a potential side reaction.
Table 2: Comparison of this compound with Alternative Aldehydes
| Feature | This compound | Propanal | Acetaldehyde | Benzaldehyde |
| Reactivity in Nucleophilic Addition | Generally high due to aliphatic nature and potential electronic effects of the methoxy group. | High, standard for aliphatic aldehydes.[11] | Very high, one of the most reactive aldehydes.[11] | Less reactive than aliphatic aldehydes due to resonance stabilization.[5][6] |
| Potential Side Reactions | Potential for elimination or cleavage of the methoxy group under harsh conditions. | Self-condensation (aldol) is a common side reaction. | Polymerization and self-condensation are significant side reactions. | Cannizzaro reaction under strong basic conditions. |
| Handling and Safety | Flammable, toxic.[2] | Flammable, irritant. | Highly flammable, volatile, irritant. | Combustible liquid, irritant. |
Synthesis of this compound and Related Compounds
This compound can be synthesized through various routes. One common precursor is 3-methoxy-1-propanol, which can be prepared by the reaction of 1,3-propanediol with a methylating agent. The subsequent oxidation of 3-methoxy-1-propanol yields this compound. The atmospheric degradation of 3-methoxy-1-propanol has been studied, indicating a relatively short tropospheric lifetime.[12]
Signaling Pathways and Experimental Workflows
To visualize the relationships in the synthesis and reactions of this compound, the following diagrams are provided.
References
- 1. This compound | 2806-84-0 | Buy Now [molport.com]
- 2. Propanal, 3-methoxy- | C4H8O2 | CID 137720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. magritek.com [magritek.com]
- 4. Account for the following :a Propanal is more reactive than propanone towards nucleophilic reagents.b Elechophilic substitution in benzoic acid takes place at meta position.c Carboxylic acids do not give characteristic reactions of carbonyl group. [doubtnut.com]
- 5. quora.com [quora.com]
- 6. Which is more reactive Benzaldehyde or propanal class 11 chemistry CBSE [vedantu.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. delval.edu [delval.edu]
- 9. brainly.com [brainly.com]
- 10. adichemistry.com [adichemistry.com]
- 11. Ethanal , Propanone , Propanal , Butanone (reactivity towards nucelophilic addtion). [allen.in]
- 12. nbinno.com [nbinno.com]
Safety Operating Guide
Proper Disposal of 3-Methoxypropanal: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 3-Methoxypropanal. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this flammable and irritating compound, tailored for researchers, scientists, and drug development professionals.
This compound is classified as a flammable liquid and an irritant, making adherence to strict disposal protocols essential to minimize risks.[1] Improper disposal can lead to safety hazards and environmental contamination. The following procedures outline the necessary steps for managing this compound waste, from initial handling to final disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[2] All sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the vicinity, as this compound is a flammable liquid.[1][3]
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical and clearly marked as "Hazardous Waste" and "Flammable Liquid."[4]
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area designated for flammable liquid storage.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.[5]
-
Ensure the container is tightly closed to prevent the escape of vapors.
-
-
Spill and Leak Management:
-
In the event of a spill, evacuate non-essential personnel and ensure adequate ventilation.[6]
-
Contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[6]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for disposal as hazardous waste.[5][6]
-
-
Arranging for Final Disposal:
Quantitative Data Summary
The following table summarizes key quantitative hazard and classification information for this compound and related compounds.
| Parameter | Value | Reference |
| GHS Hazard Statements | H225, H302, H315, H319, H335 | [1] |
| UN Number | 1987 (for Alcohols, n.o.s.) | [5] |
| Hazard Class | 3 (Flammable Liquid) | [5] |
| Packing Group | III | [5] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
References
- 1. Propanal, 3-methoxy- | C4H8O2 | CID 137720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methoxypropanal
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety protocols and logistical procedures for the handling and disposal of 3-Methoxypropanal. Designed for researchers, scientists, and drug development professionals, this document outlines the necessary personal protective equipment (PPE), operational steps, and waste management plans to ensure a safe laboratory environment.
Essential Safety and Handling Information
This compound is a flammable liquid that can cause skin, eye, and respiratory irritation.[1] Adherence to the following safety protocols is mandatory to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE, and the subsequent operational plan details its use.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Butyl rubber gloves | Provides superior resistance to aldehydes, ketones, and esters.[2][3] |
| Body Protection | Flame-resistant lab coat | Protects against splashes of the flammable liquid and potential flash fires. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. For situations with inadequate ventilation, an air-purifying respirator with an organic vapor cartridge is required. | Minimizes the inhalation of harmful vapors that can cause respiratory tract irritation.[4][5][6] |
Quantitative Data Summary
While specific occupational exposure limits (OELs) such as OSHA PELs or ACGIH TLVs have not been established for this compound, the following data is critical for safe handling.
| Property | Value | Source |
| CAS Number | 2806-84-0 | [7] |
| Molecular Formula | C₄H₈O₂ | [1][7] |
| Molecular Weight | 88.11 g/mol | [1] |
| Appearance | Colorless liquid | [8] |
| Boiling Point | 111.3 °C at 760 mmHg | [7][8] |
| Flash Point | 18.2 °C (65.0 °F) | [7][8][9] |
| GHS Hazard Statements | H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedures meticulously to ensure the safe handling of this compound from acquisition to disposal.
-
Preparation and Area Setup :
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are accessible within a 10-second travel distance.[10]
-
Remove all potential ignition sources, including open flames, hot plates, and spark-producing equipment, from the immediate work area.[6][10]
-
Assemble all necessary materials, including this compound in a sealed container, appropriate laboratory glassware, and waste containers.
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on a flame-resistant lab coat.
-
Don chemical splash goggles and, if a higher risk of splashing exists, a face shield.
-
Wear butyl rubber gloves, ensuring they are free of any defects.
-
-
Chemical Handling :
-
Post-Handling and Decontamination :
-
Upon completion of the procedure, securely cap the this compound container.
-
Decontaminate the work surface within the fume hood.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection :
-
This compound waste is classified as a flammable hazardous waste.[11][12]
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container.[11][13] The container should be made of a compatible material (e.g., glass or polyethylene).
-
Do not mix this compound waste with other incompatible waste streams.
-
Solid waste contaminated with this compound (e.g., gloves, paper towels) should be collected in a separate, clearly labeled hazardous waste bag.
-
-
Labeling and Storage :
-
Arranging for Disposal :
Experimental Workflow Visualization
The following diagram illustrates the procedural flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Propanal, 3-methoxy- | C4H8O2 | CID 137720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. int-enviroguard.com [int-enviroguard.com]
- 5. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 6. recochem.com [recochem.com]
- 7. This compound | 2806-84-0 [chemnet.com]
- 8. Page loading... [guidechem.com]
- 9. 3-methoxypropionaldehyde, 2806-84-0 [thegoodscentscompany.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 14. How Should Flammables Be Disposed Of? [greenflow.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
